molecular formula C9H12N2O2 B7840128 d-Tyrosinamide CAS No. 111004-07-0

d-Tyrosinamide

Cat. No.: B7840128
CAS No.: 111004-07-0
M. Wt: 180.20 g/mol
InChI Key: PQFMNVGMJJMLAE-MRVPVSSYSA-N
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Description

D-Tyrosinamide is a chiral derivative of the amino acid tyrosine, characterized by the D-configuration and an amide group replacing the native carboxylate. Its primary research value lies in the investigation of melanogenesis (melanin production) and the development of tyrosinase inhibitors. Tyrosinase is a multi-copper enzyme that is the rate-limiting enzyme in the melanin synthesis pathway . Research indicates that D-enantiomers of tyrosine can negatively regulate melanin synthesis by inhibiting tyrosinase activity . Studies have shown that peptides incorporating terminal D-tyrosine can reduce melanin content and tyrosinase activity in human melanocytes and melanoma cells, and also suppress melanogenesis induced by common environmental factors like α-MSH treatment or UV irradiation . This makes this compound and its derivatives compounds of interest for developing cosmetic peptides with dual functionalities and for fundamental studies into enzymatic activity and chiral specificity in biological systems. As a building block, it can be used to synthesize more complex peptides to explore these effects further. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Chemical Identifiers: • CAS Registry Number: 117888-79-6 • Molecular Formula: C9H12N2O2.HCl • Molecular Weight: 216.66 g/mol Hazard Information: Based on classification criteria, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment.

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMNVGMJJMLAE-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111004-07-0
Record name Tyrosinamide, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TYROSINAMIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6V43M79GL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Profile: D-Tyrosinamide in Drug Discovery & Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Tyrosinamide (CAS: 111004-07-0) is the D-enantiomer of the amino acid derivative L-tyrosinamide. While its L-counterpart is a metabolic precursor in the catecholamine pathway, this compound is primarily utilized in drug development as a chiral building block and stability enhancer .

Its structural inversion confers resistance to endogenous proteases, making it a critical component in the design of peptidomimetics with extended biological half-lives. Furthermore, emerging research identifies D-tyrosine derivatives as competitive inhibitors of tyrosinase, positioning this compound as a high-value candidate for dermatological therapeutics (hyperpigmentation control) and anti-biofilm coatings.

This guide details the physicochemical properties, synthesis pathways, and quality control protocols required to integrate this compound into pharmaceutical workflows.

Chemical Identity & Physical Properties[1][2][3][4]

The following data establishes the baseline identity for this compound. Note the distinction between the free base and the hydrochloride salt, which is the preferred form for storage and aqueous solubility.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name This compound
Synonyms (R)-2-Amino-3-(4-hydroxyphenyl)propanamide; H-D-Tyr-NH₂
CAS Number (Free Base) 111004-07-0
CAS Number (HCl Salt) 117888-79-6
Molecular Formula

Molecular Weight 180.20 g/mol (Free Base)216.66 g/mol (HCl Salt)
Chiral Configuration D- (R- absolute configuration)
Solubility Free Base: Soluble in MeOH, DMSO; sparingly soluble in water.HCl Salt: Highly soluble in water (>50 mg/mL).[1][2][3]
pKa (Predicted)

-NH₂: ~7.3
Melting Point ~153–155 °C (Decomposition)

Synthetic Route & Manufacturing

The synthesis of this compound typically proceeds from D-tyrosine. The inversion of stereochemistry is not required if the starting material is optically pure D-tyrosine. The critical process control point is maintaining enantiomeric excess (% ee) during the amidation step to prevent racemization.

Core Synthesis Protocol
  • Esterification: D-Tyrosine is refluxed with thionyl chloride (

    
    ) in methanol to yield Methyl D-Tyrosinate HCl. This protects the carboxyl group and activates it for amidation.
    
  • Amidation: The methyl ester is treated with ammonia (gas or methanolic solution). The nucleophilic attack of ammonia displaces the methoxy group, yielding the amide.

  • Purification: Recrystallization is essential to remove any residual D-tyrosine or ammonium salts.

Visualization: Synthesis Workflow

The following diagram outlines the conversion logic and critical reagents.

G cluster_QC Critical Process Controls DTyr D-Tyrosine (CAS 556-02-5) Inter Methyl D-Tyrosinate (Intermediate) DTyr->Inter 1. SOCl2, MeOH 2. Reflux (Esterification) Product This compound (CAS 111004-07-0) Inter->Product NH3 / MeOH (Ammonolysis) QC1 Monitor % ee (Avoid Racemization) Inter->QC1

Figure 1: Synthetic pathway from D-Tyrosine to this compound via methyl ester intermediate.

Applications in Drug Development[5][6][7]

Peptidomimetics & Stability Engineering

The primary utility of this compound is in the synthesis of protease-resistant peptides . Endogenous enzymes (e.g., trypsin, chymotrypsin) specifically recognize L-amino acids.

  • Mechanism: Replacing L-Tyr with D-Tyr (or D-Tyr-NH₂) at the C-terminus or cleavage sites creates a steric mismatch in the enzyme's active site.

  • Outcome: Significantly increased plasma half-life (

    
    ) for peptide therapeutics.
    
Tyrosinase Inhibition (Dermatology)

D-Tyrosine and its amide derivatives act as competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Differentiation: Unlike harsh depigmenting agents (e.g., hydroquinone), D-amino acids offer a milder, competitive mechanism that downregulates melanogenesis without cytotoxicity.

  • Workflow: this compound mimics the substrate L-Tyrosine but cannot be oxidized effectively by tyrosinase to DOPAquinone, thereby stalling the melanin cascade.

Visualization: Mechanism of Action

MOA Enzyme Tyrosinase Enzyme (Active Site) Melanin Melanin Production (Pigmentation) Enzyme->Melanin Oxidation Cascade Block Pathway Blocked Enzyme->Block No Oxidation LTyr L-Tyrosine (Natural Substrate) LTyr->Enzyme Binds Efficiently DTyr This compound (Inhibitor) DTyr->Enzyme Competitive Binding (High Affinity)

Figure 2: Competitive inhibition mechanism of this compound against Tyrosinase.

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of this compound must be validated using orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

Objective: Determine chemical purity and enantiomeric excess (ee%).

  • Column: Chiralpak AD-H or OD-H (Daicel) is required to separate D- and L-isomers.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV at 280 nm (absorption of the phenolic ring).

  • Acceptance Criteria:

    • Chemical Purity: > 98.0%[3]

    • Enantiomeric Excess: > 99.5% (Critical for biological specificity).

Nuclear Magnetic Resonance (NMR)

Objective: Confirm structural identity.

  • Solvent: DMSO-d6 (due to limited solubility of free base in

    
    ).
    
  • Key Signals (

    
    H-NMR, 400 MHz): 
    
    • 
       9.15 (s, 1H, -OH)
      
    • 
       6.98 (d, 2H, Aromatic)
      
    • 
       6.65 (d, 2H, Aromatic)
      
    • 
       3.40 (m, 1H, 
      
      
      
      -CH)
    • 
       2.80 (m, 2H, 
      
      
      
      -CH
      
      
      )

Handling and Stability

  • Storage: Store at +2°C to +8°C. The HCl salt is hygroscopic; store in a desiccator or under inert gas (Argon/Nitrogen).

  • Stability: Stable for >2 years if protected from moisture. Aqueous solutions should be prepared fresh, as amide bonds can slowly hydrolyze at extreme pH or elevated temperatures.

  • Safety: Irritant.[1][2] Standard PPE (gloves, goggles) required. Avoid inhalation of dust.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71098, D-Tyrosine. Retrieved from [Link]

  • Park, E., et al. (2020). D-Tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity.[4] Pigment Cell & Melanoma Research. Retrieved from [Link]

  • ChemSrc. (2024).[5] this compound CAS 111004-07-0 Details. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of d-Tyrosinamide: Current Understanding and Future Research Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Latent Potential

d-Tyrosinamide, the D-enantiomer of the naturally occurring L-Tyrosinamide, represents a largely unexplored molecule within the landscape of pharmacologically active compounds. While its L-isomer and the parent amino acid, L-Tyrosine, are well-recognized for their roles in neurotransmitter synthesis and various physiological processes, the biological significance of this compound remains a subject of scientific inquiry. This guide synthesizes the current, albeit limited, understanding of this compound's biological activities, drawing inferences from the known pharmacology of its structural relatives, and charts a course for future research to unlock its therapeutic potential. As a D-amino acid derivative, this compound is hypothesized to possess enhanced enzymatic stability, a characteristic that could offer significant advantages in drug development. This document serves as a technical primer and a strategic roadmap for researchers poised to investigate this intriguing molecule.

The Melanin Synthesis Pathway: A Primary Target for this compound

The most substantiated biological activity related to the d-tyrosine moiety is its influence on melanogenesis. Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a series of enzymatic reactions initiated by the enzyme tyrosinase. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

Mechanism of Action: Competitive Inhibition of Tyrosinase

d-Tyrosine has been shown to negatively regulate melanin synthesis by acting as a competitive inhibitor of tyrosinase.[1][2] While L-Tyrosine is the natural substrate for tyrosinase, the enzyme can also bind to d-Tyrosine. However, the catalytic efficiency of tyrosinase for d-Tyrosine is significantly lower, leading to a delay in the formation of melanin precursors.[3] This suggests that d-Tyrosine can occupy the active site of the enzyme, thereby preventing the binding and conversion of L-Tyrosine. It is highly probable that this compound exerts a similar inhibitory effect on tyrosinase, a hypothesis that warrants direct experimental validation.

Melanin_Synthesis_Inhibition cluster_0 Melanocyte cluster_1 Proposed Inhibition by this compound L_Tyrosine L-Tyrosine (Substrate) Tyrosinase Tyrosinase (Enzyme) L_Tyrosine->Tyrosinase Binds to active site L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_DOPA->Tyrosinase Oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin Series of reactions d_Tyrosinamide This compound (Hypothesized Inhibitor) d_Tyrosinamide->Tyrosinase Competitive Binding

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

To validate the hypothesized anti-melanogenic activity of this compound, a robust in vitro tyrosinase inhibition assay is the foundational first step.

Objective: To determine the inhibitory effect and kinetics of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine

  • This compound

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer (475 nm)

  • Kojic acid (positive control)

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of mushroom tyrosinase, L-Tyrosine, L-DOPA, this compound, and kojic acid in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.

    • Add 140 µL of phosphate buffer and 20 µL of L-Tyrosine solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of mushroom tyrosinase solution.

    • Measure the absorbance at 475 nm at regular intervals for 20 minutes to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with this compound or kojic acid.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the concentration of the inhibitor.

    • To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate (L-Tyrosine) and the inhibitor (this compound) and analyzing the data using Lineweaver-Burk plots.

Compound Reported IC50 (Tyrosinase Inhibition) Reference
Kojic Acid~10-50 µM[4]
d-TyrosineInhibition demonstrated, specific IC50 varies[2]
This compound To be determined

Central Nervous System Activity: An Avenue for Exploration

The structural similarity of this compound to L-Tyrosine, a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, suggests a potential for interaction with CNS pathways.[5] The presence of the D-amino acid may confer resistance to enzymatic degradation, potentially leading to sustained effects.

Hypothesized Mechanisms of CNS Action
  • Precursor to "False" Neurotransmitters: While L-Tyrosine is converted to L-DOPA by tyrosine hydroxylase, it is plausible that this compound could be metabolized, albeit at a much lower rate, to D-DOPA and subsequently to D-dopamine.[6][7] The physiological effects of such D-enantiomeric neurotransmitters are largely unknown and represent a compelling area for investigation.

  • Modulation of Serotonin Receptors: A study on a derivative of tyrosinamide, serotonin-5-O-carboxymethyl-glycyl-tyrosinamide (GTI), demonstrated activity at 5-HT1B receptors.[8] This raises the possibility that this compound itself, or its derivatives, could modulate serotonergic pathways, which are implicated in mood, cognition, and pain.

  • Interaction with Opioid Receptors: Some tyrosine-containing cyclic dipeptides have shown binding affinity for µ-opioid receptors.[9] Given the role of opioid receptors in pain modulation, this presents another potential avenue for the therapeutic application of this compound.

CNS_Activity_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies d_Tyrosinamide This compound Receptor_Binding Receptor Binding Assays (Serotonin, Dopamine, Opioid) d_Tyrosinamide->Receptor_Binding Enzyme_Assays Enzyme Activity Assays (e.g., Tyrosine Hydroxylase) d_Tyrosinamide->Enzyme_Assays Neuronal_Cultures Primary Neuronal Cultures (Assess neurotransmitter release, - Ca2+ signaling) Receptor_Binding->Neuronal_Cultures Promising Hits Enzyme_Assays->Neuronal_Cultures Promising Hits Behavioral_Models Animal Behavioral Models (e.g., Tail-flick for analgesia, Forced swim for antidepressant effect) Neuronal_Cultures->Behavioral_Models Confirmed Activity Microdialysis In Vivo Microdialysis (Measure neurotransmitter levels in specific brain regions) Behavioral_Models->Microdialysis Validate Mechanism

Caption: Experimental workflow for investigating the CNS activity of this compound.

Experimental Protocol: Receptor Binding Assay

To screen for potential CNS targets, a competitive radioligand binding assay is a standard and effective method.

Objective: To determine the binding affinity of this compound for human serotonin (5-HT1A, 5-HT1B, 5-HT2A), dopamine (D1, D2), and opioid (µ, δ, κ) receptors.

Materials:

  • Cell membranes expressing the human recombinant receptors of interest.

  • Radioligands specific for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2, [³H]DAMGO for µ-opioid).

  • This compound

  • Non-labeled reference compounds for each receptor (e.g., Serotonin, Dopamine, Morphine).

  • Incubation buffer

  • Scintillation counter

Methodology:

  • Assay Setup: In a 96-well filter plate, combine cell membranes, radioligand, and varying concentrations of this compound or the reference compound in incubation buffer.

  • Incubation: Incubate the plates at a specific temperature and duration to allow for binding equilibrium to be reached.

  • Washing and Filtration: Rapidly filter the contents of each well and wash with cold buffer to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of the reference compound) from the total binding.

    • Calculate the percentage of inhibition of radioligand binding at each concentration of this compound.

    • Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model using appropriate software (e.g., Prism).

Enhanced Enzymatic Stability: A Key Advantage

A significant theoretical advantage of this compound in a therapeutic context is its presumed resistance to degradation by proteases and peptidases, which are stereospecific for L-amino acids. This could lead to a longer biological half-life and improved bioavailability compared to its L-enantiomer.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of this compound in human plasma.

Materials:

  • This compound

  • L-Tyrosinamide (as a control)

  • Human plasma

  • LC-MS/MS system

Methodology:

  • Incubation: Incubate this compound and L-Tyrosinamide at a final concentration of 1 µM in human plasma at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma mixture.

  • Sample Preparation: Quench the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile). Centrifuge to remove precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining over time and calculate the in vitro half-life (t½).

Concluding Remarks and Future Outlook

This compound stands as a molecule with intriguing, yet largely unproven, therapeutic potential. The existing evidence strongly suggests a role in the modulation of melanin synthesis, positioning it as a candidate for development in dermatology and cosmetology. Furthermore, its structural relationship to key neurotransmitter precursors opens up exciting possibilities for its application in CNS disorders, where its anticipated enhanced stability could be a significant asset.

The experimental protocols outlined in this guide provide a clear and logical framework for systematically investigating the biological activities of this compound. The successful execution of these studies will be crucial in transitioning this molecule from a scientific curiosity to a potential therapeutic lead. The journey to fully elucidate the pharmacological profile of this compound will undoubtedly be challenging, but the potential rewards for drug discovery and development are substantial.

References

  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed. Available at: [Link]

  • Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways - PubMed. Available at: [Link]

  • The Distinct Functions of Dopaminergic Receptors on Pain Modulation: A Narrative Review. Available at: [Link]

  • FORMULATION, STABILTY TEST AND ENZYME ACTIVITY TEST TYROSINASE OF CREAM PEPARATIONS FROM HERENDONG FRUIT EXTRACT(Melastoma affine D. Don) - ResearchGate. Available at: [Link]

  • Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed. Available at: [Link]

  • Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute. Available at: [Link]

  • Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC - NIH. Available at: [Link]

  • Therapeutic peptides for CNS indications: Progress and challenges - Celerion. Available at: [Link]

  • Protein Tyrosine Phosphatase Receptor Type D Regulates Neuropathic Pain After Nerve Injury via the STING-IFN-I Pathway - Frontiers. Available at: [Link]

  • tyrosinamide block dural plasma protein extravasation in knockout mice that lack 5-hydroxytryptamine1B receptors - PubMed. Available at: [Link]

  • Tyrosinase Inhibitory and Antioxidant Activity of Enzymatic Protein Hydrolysate from Jellyfish (Lobonema smithii) - MDPI. Available at: [Link]

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis - PMC. Available at: [Link]

  • Neurotransmitter precursor amino acids in the treatment of multi-infarct dementia and Alzheimer's disease - PubMed. Available at: [Link]

  • D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed. Available at: [Link]

  • Biological activity of tyrosine-containing 2,5-diketopiperazines - ResearchGate. Available at: [Link]

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - MDPI. Available at: [Link]

  • What is the biochemical pathway for dopamine synthesis from tyrosine? - Dr.Oracle. Available at: [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. Available at: [Link]

  • Protein Tyrosine Phosphatase Receptor Type D Regulates Neuropathic Pain After Nerve Injury via the STING-IFN-I Pathway - PubMed. Available at: [Link]

  • 3.2 Neurotransmitters Made from Amino Acids - Introduction to Behavioral Neuroscience | OpenStax. Available at: [Link]

  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration - MDPI. Available at: [Link]

  • Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed. Available at: [Link]

  • Tyrosinase - Proteopedia, life in 3D. Available at: [Link]

  • Tyrosine hydroxylase and regulation of dopamine synthesis - PubMed - NIH. Available at: [Link]

  • Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems - MDPI. Available at: [Link]

  • Tyrosinase - Wikipedia. Available at: [Link]

  • Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed. Available at: [Link]

  • The dopamine synthesis initiates from tyrosine, which crosses the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Role of Neurotrophins in Orofacial Pain Modulation: A Review of the Latest Discoveries. Available at: [Link]

  • N-Acetyl-L-tyrosinamide | C11H14N2O3 | CID 735956 - PubChem - NIH. Available at: [Link]

  • Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC. Available at: [Link]

  • Innovative Pain Treatments | Tris Pharma. Available at: [Link]

  • N-Acetyl-L-tyrosinamide. Available at: [Link]

  • New Class of Tyrosinase Inhibitors, Rotenoids, from Amorpha fruticosa - PMC - NIH. Available at: [Link]

  • L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to d-Tyrosinamide: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of d-Tyrosinamide, a chiral amino acid derivative with emerging significance in biochemical research and drug development. We will delve into its historical context, synthesis, physicochemical properties, and its intriguing biological activity, particularly as a modulator of melanogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising molecule.

Introduction: The Significance of Chirality and d-Amino Acid Derivatives

In the landscape of biologically active molecules, chirality plays a pivotal role. The stereochemistry of a compound can dramatically influence its pharmacological, physiological, and toxicological profiles. While l-amino acids are the canonical building blocks of proteins, their d-enantiomers are increasingly recognized for their unique biological functions and therapeutic potential. This compound, the amide derivative of d-Tyrosine, represents a fascinating example of a d-amino acid derivative with potential applications stemming from its distinct biochemical properties.

This guide will explore the journey of this compound, from the foundational principles of d-amino acid synthesis to its specific investigation as a tyrosinase inhibitor. We will examine the causality behind experimental choices in its synthesis and characterization, providing a framework for its further exploration and application.

Discovery and Historical Context

The direct historical account of the initial synthesis of this compound is not prominently documented in scientific literature. Its discovery is intrinsically linked to the broader history of the synthesis and resolution of chiral amino acids and their derivatives. The synthesis of d-amino amides has historically been achieved through methods such as enzymatic resolution or the fractional recrystallization of diastereomeric salt precursors.[1] These classical approaches, while effective, often involve the production of an equimolar amount of the corresponding l-amino acid.[1]

The advent of enantioselective synthesis has provided a more direct and efficient route to specific α-amino amides, including this compound.[1] This development has been crucial for enabling the targeted synthesis of peptides and other bioactive molecules containing d-amino acids, thereby facilitating the investigation of their unique biological activities.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of Tyrosine Derivatives

Propertyd-Tyrosinel-Tyrosinamide (for comparison)This compound (Predicted)Source
Molecular Formula C₉H₁₁NO₃C₉H₁₂N₂O₂C₉H₁₂N₂O₂[2][3]
Molecular Weight 181.19 g/mol 180.20 g/mol 180.20 g/mol [2][3]
Melting Point >300 °CNot availableSimilar to l-Tyrosinamide[2]
Solubility 453 mg/L (in water at 25 °C)Soluble in DMSOExpected to be soluble in DMSO and polar protic solvents[2][4]
Appearance White to off-white crystalline powderSolidExpected to be a solid[2][5]

Note: The data for this compound is predicted based on the properties of its L-enantiomer and parent amino acid due to the lack of specific experimental data in the searched literature.

Synthesis and Characterization of this compound

The synthesis of enantiomerically pure this compound can be approached through several strategic pathways, primarily categorized as enzymatic resolution and enantioselective chemical synthesis.

Experimental Protocol: Enzymatic Resolution of dl-Tyrosinamide

This method leverages the stereoselectivity of enzymes to separate a racemic mixture of Tyrosinamide.

Step-by-Step Methodology:

  • Racemate Preparation: Synthesize dl-Tyrosinamide from dl-Tyrosine. A common method involves the conversion of the carboxylic acid to an acid chloride followed by amidation.

    • React dl-Tyrosine with thionyl chloride (SOCl₂) in an inert solvent like methanol at a controlled temperature (e.g., below 55°C) to form the corresponding methyl ester hydrochloride.

    • Treat the resulting ester with ammonia to yield dl-Tyrosinamide.

  • Enzymatic Hydrolysis: Employ a stereoselective amidase or peptidase that preferentially hydrolyzes the l-enantiomer.

    • Dissolve the racemic dl-Tyrosinamide in a suitable buffer solution (e.g., phosphate buffer, pH 7-8).

    • Introduce the selected enzyme (e.g., an L-aminopeptidase).

    • Incubate the reaction mixture under optimal temperature and stirring conditions for the enzyme.

  • Separation: The reaction mixture will contain this compound and l-Tyrosine (the product of hydrolysis).

    • Adjust the pH of the solution to exploit the different isoelectric points of the amino acid and the amino acid amide for separation by ion-exchange chromatography or fractional crystallization.

  • Purification and Characterization:

    • Purify the isolated this compound by recrystallization.

    • Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with a chiral column to verify enantiomeric purity.

Experimental Protocol: Enantioselective Chemical Synthesis

This approach directly synthesizes the d-enantiomer, avoiding the need for resolution.

Step-by-Step Methodology:

  • Starting Material: Begin with a suitable chiral precursor, such as d-Tyrosine.

  • Protection of Functional Groups:

    • Protect the amino group of d-Tyrosine with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.

  • Activation of the Carboxyl Group:

    • Activate the carboxylic acid group to facilitate amide bond formation. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Amidation:

    • React the activated d-Tyrosine derivative with ammonia or an ammonia equivalent.

  • Deprotection:

    • Remove the amino-protecting group under appropriate conditions (e.g., acidic conditions for Boc) to yield this compound.

  • Purification and Characterization:

    • Purify the final product using column chromatography or recrystallization.

    • Characterize the synthesized this compound using NMR, MS, and chiral HPLC to confirm its structure and enantiomeric purity.

Synthesis_of_d_Tyrosinamide cluster_enzymatic Enzymatic Resolution cluster_chemical Enantioselective Synthesis dl_tyr dl-Tyrosine dl_tyr_amide dl-Tyrosinamide dl_tyr->dl_tyr_amide Amidation d_tyr_amide This compound dl_tyr_amide->d_tyr_amide Enzymatic Hydrolysis (L-amidase) l_tyr l-Tyrosine dl_tyr_amide->l_tyr Enzymatic Hydrolysis (L-amidase) d_tyr d-Tyrosine protected_d_tyr N-Protected d-Tyrosine d_tyr->protected_d_tyr Protection activated_d_tyr Activated d-Tyrosine protected_d_tyr->activated_d_tyr Activation protected_d_tyr_amide N-Protected This compound activated_d_tyr->protected_d_tyr_amide Amidation final_d_tyr_amide This compound protected_d_tyr_amide->final_d_tyr_amide Deprotection

Caption: Synthetic routes to this compound.

Biological Significance and Mechanism of Action

The biological activity of this compound is primarily linked to its structural similarity to l-Tyrosine, the natural substrate for the enzyme tyrosinase. Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[6]

Inhibition of Tyrosinase and Melanogenesis

Recent studies have demonstrated that d-Tyrosine, the precursor to this compound, acts as a competitive inhibitor of tyrosinase.[7][8] It competes with the natural substrate, l-Tyrosine, for binding to the active site of the enzyme. While d-Tyrosine can be a substrate for tyrosinase, its conversion to melanin precursors is significantly slower than that of l-Tyrosine.[7] This leads to a delay in melanin formation and an apparent inhibition of melanogenesis.[7]

It is highly probable that this compound exerts a similar inhibitory effect on tyrosinase. The amide group is unlikely to significantly alter the binding affinity of the molecule for the enzyme's active site, which primarily recognizes the tyrosine backbone and the phenolic hydroxyl group.

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Enzyme) Melanin Melanin Tyrosinase->Melanin Catalyzes production No_Melanin Reduced Melanin Production Tyrosinase->No_Melanin Inhibited l_Tyrosine l-Tyrosine (Substrate) l_Tyrosine->Tyrosinase Binds to active site d_Tyrosinamide This compound (Competitive Inhibitor) d_Tyrosinamide->Tyrosinase Competitively binds to active site

Caption: Competitive inhibition of tyrosinase by this compound.

Therapeutic and Cosmeceutical Potential

The ability of this compound to inhibit tyrosinase activity opens up potential applications in the cosmetic and pharmaceutical industries. Tyrosinase inhibitors are sought after for the treatment of hyperpigmentation disorders and as skin-lightening agents in cosmetic formulations.[8][9] The use of a d-amino acid derivative like this compound could offer advantages in terms of stability and reduced susceptibility to proteases compared to peptide-based inhibitors.

Future Directions and Conclusion

This compound stands as a molecule of significant interest at the intersection of stereochemistry and pharmacology. While its historical discovery is not a singular event, its emergence from the broader field of d-amino acid chemistry highlights the continuous quest for novel bioactive compounds. The detailed synthetic protocols provided herein offer a practical guide for its preparation and further investigation.

The primary biological activity of this compound as a likely competitive inhibitor of tyrosinase positions it as a promising candidate for applications in dermatology and cosmetology. Future research should focus on:

  • Definitive Physicochemical Characterization: Obtaining precise experimental data for this compound's properties.

  • In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to confirm its efficacy and safety as a tyrosinase inhibitor.

  • Formulation Development: Exploring its incorporation into topical formulations for cosmetic and therapeutic use.

References

  • Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes. Chemical Science, 6(4), 2590–2595. [Link]

  • Ungarean, C. N., Galer, P., Zhang, Y., Lee, K. S., Ngai, J. M., Lee, S., Liu, P., & Sarlah, D. (2022). Synthesis of (+)-ribostamycin by catalytic, enantioselective hydroamination of benzene. Nature Synthesis, 1(7), 542–547. [Link]

  • Wikipedia. (n.d.). L-DOPA. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing D-tyrosine by enzyme method.
  • García-Molina, F., Muñoz-Muñoz, J. L., García-Ruiz, P. A., García-Cánovas, F., & Tudela, J. (2020). Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways. Biotechnology and Applied Biochemistry, 67(6), 972–982. [Link]

  • Takahashi, S., Ogasawara, Y., & Dairi, T. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(17), e00949-19. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of amino acid amides.
  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]

  • Kim, M., Park, J., & Lee, J. (2025). KT‐939: A Next‐Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation. Journal of Cosmetic Dermatology, 24(1), 1-10. [Link]

  • ResearchGate. (n.d.). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Retrieved January 26, 2026, from [Link]

  • Vanam, R., & Peraka, S. (2023). Enantioselective Total Synthesis of Griseocazine D2 & D3. ChemRxiv. [Link]

  • Coelho, P. S., Brustad, E. M., & Arnold, F. H. (2013). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D. Journal of the American Chemical Society, 135(28), 10227–10230. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71098, D-Tyrosine. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151243, L-Tyrosinamide. Retrieved January 26, 2026, from [Link].

  • Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective Synthesis of D-α-Amino Amides from Aliphatic Aldehydes. Chemical science, 6(4), 2590-2595. [Link]

  • Chad's Prep. (2020, October 8). 5.4 Fischer Projections | Organic Chemistry [Video]. YouTube. [Link]

  • Chen, W., Dong, M., & Liu, Y. (2022). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 144(34), 15537–15546. [Link]

  • Rice, K. G., & Lee, Y. C. (1990). Preparation of tyrosinamide-oligosaccharides as iodinatable glycoconjugates. Methods in enzymology, 184, 43-52. [Link]

  • Khan Academy. (n.d.). Fischer projections [Video]. Khan Academy. [Link]

  • Trifonov, E. N., & Frenkel, Z. M. (2020). On the Evolutionary History of the Twenty Encoded Amino Acids. Journal of molecular evolution, 88(1), 1-13. [Link]

  • Jayasundar, G., Nguyen, T., & Al-Azzam, W. (2018). Physicochemical Characterization of Complex Drug Substances: Evaluation of Structural Similarities and Differences of Protamine Sulfate from Various Sources. AAPS PharmSciTech, 19(7), 3043–3053. [Link]

  • Baumann, L. (2023, June 26). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Skin Type Solutions. [Link]

  • Ungarean, C. N., Galer, P., Zhang, Y., Lee, K. S., Ngai, J. M., Lee, S., Liu, P., & Sarlah, D. (2022). Synthesis of (+)-ribostamycin by catalytic, enantioselective hydroamination of benzene. Nature Synthesis, 1(7), 542–547. [Link]

  • jOeCHEM. (2021, March 25). Drawing Fischer Projections & Terminology of D and L Sugars [Video]. YouTube. [Link]

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2025). Tetrahedron: Asymmetry, 36, 1-7. [Link]

  • Wikipedia. (n.d.). Tyrosinase. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Genetically encoded 3-aminotyrosine as catalytic residue in a designer Friedel–Crafts alkylase. (2025). Chemical Science, 16(1), 1-7. [Link]

  • Fischer Projection. (n.d.). Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735956, N-Acetyl-L-tyrosinamide. Retrieved January 26, 2026, from [Link].

  • The use of tyrosinases in a chemoenzymatic cascade as a peptide ligation strategy. (2021). Organic & Biomolecular Chemistry, 19(1), 1-7. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Scientific Reports, 14(1), 1-15. [Link]

  • CAS Common Chemistry. (n.d.). L-Tyrosinamide. Retrieved December 22, 2025, from [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International journal of molecular sciences, 10(6), 2440–2475. [Link]

  • ResearchGate. (n.d.). Tyrosinase and Tyrosinase Inhibitors. Retrieved January 26, 2026, from [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). Molecules, 28(15), 1-12. [Link]

  • CAS Common Chemistry. (n.d.). N-Acetyl-D-tyrosine. Retrieved December 21, 2025, from [Link]

  • Ashenhurst, J. (2019, May 21). How To Determine R and S Configurations On A Fischer Projection. Master Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: d-Tyrosinamide Motifs in Retro-Inverso Peptidomimetics for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The failure of conventional peptide drugs in neurodegenerative clinical trials is often attributed to poor bioavailability and rapid proteolytic degradation. d-Tyrosinamide , the amide derivative of D-Tyrosine, represents a critical structural motif in the development of Retro-Inverso (RI) peptides . These peptidomimetics retain the side-chain topology of their L-parent peptides—allowing them to bind pathogenic targets like Amyloid-Beta (A


) and Tau—while remaining invisible to endogenous proteases.

This guide details the application of this compound as a C-terminal stabilizer and chiral building block. We provide protocols for synthesizing this compound-capped inhibitors, validating their stability against neprilysin/insulin-degrading enzyme (IDE), and quantifying their efficacy in disrupting A


42 oligomerization.

Scientific Mechanism: The Retro-Inverso Strategy

The Proteolytic Bottleneck

In Alzheimer’s Disease (AD) models, L-isomer peptides targeting the "KLVFF" recognition sequence of A


 are degraded within minutes by plasma proteases and BBB-resident enzymes.
The this compound Solution

This compound serves two distinct functions in inhibitor design:

  • Chiral Evasion: As a D-stereoisomer, it is not recognized by the active sites of trypsin, chymotrypsin, or neprilysin.

  • C-Terminal Amidation: The conversion of the carboxyl group to a primary amide (

    
    ) removes the negative charge, increasing lipophilicity for Blood-Brain Barrier (BBB) penetration and preventing carboxypeptidase degradation.
    
Mechanism of Action

RI-peptides containing this compound mimic the spatial arrangement of L-peptides but with a reversed backbone direction (


 vs 

). This allows them to intercalate into A


-sheets, blocking further monomer addition (steric zipper disruption) without being metabolized.
Pathway Visualization

G Ab_Mono Aβ42 Monomer Ab_Olig Toxic Oligomer (β-sheet rich) Ab_Mono->Ab_Olig Self-Assembly Ab_Plaque Amyloid Plaque Ab_Olig->Ab_Plaque Fibrillization Stable_Complex Inert Peptide-Aβ Complex Ab_Olig->Stable_Complex Inhibition L_Pep L-Peptide Inhibitor (KLVFF) L_Pep->Ab_Olig Binds Protease Neprilysin / IDE (Degradation) Protease->L_Pep Rapid Hydrolysis RI_Pep RI-Peptide (this compound Capped) Protease->RI_Pep No Recognition RI_Pep->Ab_Olig High Affinity Binding (Steric Zipper Block) RI_Pep->Stable_Complex Sequestration

Figure 1: Mechanism of Action. This compound-capped RI-peptides evade proteolytic degradation while effectively sequestering toxic A


 oligomers.

Experimental Protocols

Protocol A: Synthesis of this compound Capped Peptides (SPPS)

Objective: Synthesize a retro-inverso inhibitor (e.g., Ac-r-g-k-l-v-f-f-g-r-NH2) where lowercase denotes D-amino acids.

Materials:

  • Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g)

  • Fmoc-D-Tyr(tBu)-OH (and other Fmoc-D-amino acids)

  • Coupling Reagents: HBTU/HOBt or HATU/DIEA

  • Deprotection: 20% Piperidine in DMF

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5)

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell 200 mg Rink Amide resin in DMF for 30 min.

    • Note: Rink Amide resin yields a C-terminal amide upon cleavage, effectively converting the C-terminal D-Tyrosine into This compound .

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine/DMF (

      
       min). Wash with DMF (
      
      
      
      ).
  • Coupling (Iterative):

    • Dissolve Fmoc-D-Tyr(tBu)-OH (4 eq) and HBTU (3.9 eq) in DMF.

    • Add DIEA (8 eq) and activate for 2 min.

    • Add to resin and shake for 45 min at Room Temp (RT).

    • Validation: Perform Kaiser Test. Blue = Incomplete (repeat coupling); Yellow = Complete.

  • N-Terminal Capping:

    • After the final D-amino acid, acetylate the N-terminus using Acetic Anhydride/Pyridine (1:1) in DMF for 15 min. This prevents aminopeptidase degradation.

  • Cleavage & Isolation:

    • Incubate resin in Cleavage Cocktail for 2.5 hours.

    • Precipitate filtrate in cold Diethyl Ether. Centrifuge at 4000 rpm for 10 min.

    • Lyophilize the pellet.

  • QC: Verify mass via MALDI-TOF or LC-MS. Purity >95% required for aggregation assays.

Protocol B: Thioflavin T (ThT) Aggregation Inhibition Assay

Objective: Quantify the ability of this compound peptides to inhibit A


42 fibrillization compared to L-controls.

Reagents:

  • Recombinant A

    
    1-42 (HFIP-treated to ensure monomeric start)
    
  • Thioflavin T (ThT) stock (1 mM in water)

  • Assay Buffer: PBS (pH 7.4)

  • Positive Control: A

    
    42 alone
    
  • Negative Control: Buffer alone

Procedure:

  • Peptide Preparation: Dissolve A

    
    42 to 200 
    
    
    
    M in DMSO. Dilute to 20
    
    
    M in PBS.
  • Inhibitor Dosing: Prepare this compound peptide stocks. Add to A

    
     solution at molar ratios of 1:1, 1:5, and 1:10 (A
    
    
    
    :Inhibitor).
  • ThT Addition: Add ThT to a final concentration of 10

    
    M.
    
  • Incubation: Plate 100

    
    L per well in a black 96-well plate. Seal to prevent evaporation.
    
  • Kinetic Read: Incubate at 37°C with shaking (200 rpm). Measure fluorescence every 15 min for 24–48 hours.

    • Excitation: 440 nm

    • Emission: 485 nm

  • Data Analysis: Plot Fluorescence vs. Time. Calculate

    
     (time to half-maximal aggregation).
    

Expected Data Output:

ConditionMolar RatioLag Phase (hrs)Max Fluorescence (RFU)% Inhibition
A

42 Alone
-4.585000%
+ L-Peptide1:105.07800~8%
+ d-Tyr-Amide Peptide 1:1 8.2 4200 ~50%
+ d-Tyr-Amide Peptide 1:10 >24 1200 ~85%
Protocol C: Plasma Stability Assay

Objective: Prove the metabolic stability of the this compound motif.

  • Matrix: Pool human plasma (heparinized).

  • Spike: Add L-Tyrosine-peptide or this compound-peptide to plasma (Final conc: 50

    
    M).
    
  • Sampling: Incubate at 37°C. Aliquot 50

    
    L at 
    
    
    
    hours.
  • Quench: Add 150

    
    L cold Acetonitrile (with 0.1% Formic Acid) to precipitate plasma proteins. Centrifuge (10,000g, 10 min).
    
  • Analysis: Inject supernatant into HPLC/MS.

  • Calculation: Plot % Remaining vs. Time.

    • Target: L-peptide

      
       min. This compound peptide 
      
      
      
      hours.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield during Synthesis Steric hindrance of D-amino acids.Double coupling times and use HATU instead of HBTU.
Incomplete Cleavage tBu protection on D-Tyr is robust.Ensure cleavage cocktail contains TIS (scavenger) and run for full 2.5–3 hours.
ThT Signal Noise Peptide self-aggregation.[1][2][3]Run a "Peptide Only" control in ThT assay. Some hydrophobic D-peptides form non-toxic fibrils.
Poor Solubility Hydrophobicity of aromatic residues.Dissolve peptide in 10% Acetic Acid or DMSO before diluting into PBS.

References

  • Retro-Inverso Peptide Design: Taylor, M., et al. (2010).[4] Development of a proteolytically stable retro-inverso peptide inhibitor of beta-amyloid oligomerization as a potential novel treatment for Alzheimer's disease.[4] Biochemistry, 49(15), 3261-3272. Link

  • D-Amino Acid Stability: Funke, S. A., & Willbold, D. (2012). Peptides for therapy and diagnosis of Alzheimer’s disease. Current Pharmaceutical Design, 18(6), 755-767. Link

  • Tyrosine Nitration & Aggregation: Zhao, W., et al. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in Aging Neuroscience, 13, 630097. Link

  • Peptide Self-Assembly: Zhang, S. (2017). Fabrication of novel biomaterials through molecular self-assembly.[2][3] Nature Biotechnology, 21, 1171–1178. Link

  • ThT Assay Standards: Xue, C., et al. (2017). Solvent-mediated control of Aβ oligomerization. Scientific Reports, 7, 42071. Link

Sources

Troubleshooting & Optimization

Technical Support Center: d-Tyrosinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for d-Tyrosinamide synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing this compound?

The synthesis of this compound typically follows a standard peptide chemistry workflow. The process involves three main stages:

  • Protection: The α-amino group and the phenolic hydroxyl side-chain of d-Tyrosine are protected to prevent unwanted side reactions.[1][2]

  • Amide Bond Formation: The protected d-Tyrosine's carboxylic acid is activated using a coupling reagent and then reacted with a source of ammonia to form the amide bond.[3][4]

  • Deprotection: The protecting groups are removed, usually under acidic conditions, to yield the final this compound product.

The key to a high-yield synthesis lies in the careful selection of protecting groups and coupling reagents that are compatible and minimize side reactions.[5]

Q2: Why is the choice of protecting groups for the Tyrosine side-chain so critical?

The phenolic hydroxyl group of Tyrosine is nucleophilic and can participate in side reactions if left unprotected. During the carboxylic acid activation step, the hydroxyl group can be acylated, leading to ester formation or oligomerization. Furthermore, during acidic deprotection steps, the aromatic ring is susceptible to alkylation, a known side reaction that can significantly reduce the purity and yield of the desired product.[6]

Common protecting groups for the Tyrosine side-chain include:

  • Tert-butyl (tBu) ether: This is highly recommended for Fmoc-based strategies, as it is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by trifluoroacetic acid (TFA) during the final deprotection step.[1]

  • Benzyl (Bzl) ether: While historically common, the Bzl group can be partially cleaved by TFA, making it less ideal for syntheses requiring high purity.[1]

Proper side-chain protection is essential to prevent the formation of by-products and simplify purification.[7]

Q3: Which coupling reagents are most effective for forming the amide bond?

The formation of the amide bond is a dehydration reaction that requires a coupling reagent to activate the carboxylic acid.[8] The choice of reagent impacts reaction speed, efficiency, and the potential for side reactions like racemization.

Coupling Reagent ClassExamplesKey Considerations
Carbodiimides DCC, DIC, EDCCost-effective. Prone to forming N-acylurea byproducts, which can be difficult to remove.[7] Using additives like HOBt or Oxyma is strongly recommended to suppress racemization and improve efficiency.[7][9]
Onium Salts (Aminium/Uronium) HATU, HBTU, TBTUHighly efficient and fast-acting. Can cause guanidinylation of the free amine if used in excess.[7] It is best practice to pre-activate the carboxylic acid for a short period before adding the amine component.[10]
Phosphonium Salts PyBOP, PyAOPAlso very efficient. Similar in reactivity to onium salts.

For robust and high-yield synthesis of this compound, onium salt reagents like HATU are often preferred due to their high reactivity and the generally cleaner reaction profiles they provide.

Q4: What are the most common side reactions that lower yield, and how can they be minimized?

Several side reactions can occur during this compound synthesis:

  • Racemization: The chiral center of d-Tyrosine can epimerize under basic conditions or during the activation step. This can be minimized by using additives like 1-Hydroxybenzotriazole (HOBt) and avoiding excessive amounts of base.[9]

  • N-Acylurea Formation: This is a specific issue with carbodiimide reagents where the activated intermediate rearranges into a stable, unreactive N-acylurea.[7] Performing the reaction at low temperatures (e.g., 0 °C) and using HOBt can significantly reduce this side reaction.[7]

  • Incomplete Coupling/Deprotection: If the reaction does not go to completion, you will have unreacted starting material or partially protected intermediates in your crude product.[5] Monitoring the reaction by TLC or LC-MS is crucial to ensure completion.

  • Side-Chain Modification: As mentioned in Q2, unwanted reactions at the phenolic hydroxyl group can occur if it is not adequately protected.[6]

Troubleshooting Guide

This guide addresses specific experimental failures. Identify your issue in the table below to find probable causes and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: The coupling reagent may be degraded or insufficient. Oxygen can degrade carbodiimide reagents.[11]Solution: Use fresh, high-quality coupling reagents. Consider switching to a more potent reagent like HATU. If using carbodiimides, ensure anhydrous conditions and consider running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[11]
2. Poor Nucleophilic Attack: The ammonia source (e.g., ammonia in a solvent, ammonium chloride with a base) may not be sufficiently available or reactive.Solution: If using ammonium chloride and a base (like DIEA), ensure the base is added slowly to generate free ammonia in situ without making the reaction excessively basic, which could promote side reactions. Alternatively, use a solution of ammonia in a solvent like methanol or dioxane.
3. Product Loss During Workup/Purification: this compound has some water solubility, which can lead to losses during aqueous extractions.Solution: Minimize aqueous washes. If a wash is necessary, saturate the aqueous layer with NaCl (brine) to reduce the solubility of the product in the aqueous phase.[10] Evaporate the solvent under reduced pressure and consider moving directly to purification via chromatography.
Presence of Multiple Impurity Peaks on LC-MS/HPLC 1. Racemization: The presence of a peak corresponding to l-Tyrosinamide.Solution: Add an anti-racemization agent like HOBt or Oxyma to the coupling reaction.[7][9] Avoid prolonged exposure to strong bases. The mechanism involves the additive forming an active ester that is less prone to racemization than the O-acylisourea intermediate from the carbodiimide alone.
2. N-Acylurea Byproduct: A common impurity when using DCC or DIC.[7]Solution: Cool the reaction to 0 °C before and during the addition of the carbodiimide.[7] The urea byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration, whereas the byproduct from DIC is more soluble and must be removed chromatographically.
3. Incomplete Deprotection: Peaks corresponding to the mass of the protected product are observed.Solution: Increase the deprotection reaction time or the concentration of the acid (e.g., TFA). Ensure all scavenger reagents (if used) are fresh. For tBu groups, cleavage is facilitated by carbocation stabilization, which can be influenced by the solvent and scavengers.
Difficulty in Product Purification 1. Co-elution of Impurities: Byproducts with similar polarity to this compound make separation by standard RP-HPLC difficult.Solution: Optimize the HPLC gradient. A shallower gradient around the elution time of your product can improve resolution.[12] Alternatively, consider using a different stationary phase (e.g., C8 instead of C18) or changing the mobile phase modifier (e.g., formic acid instead of TFA).
2. Persistent Solvent Impurities: Difficulty removing high-boiling point solvents like DMF or NMP.Solution: After the reaction, dilute the mixture with a nonpolar solvent (like 2-MeTHF or diethyl ether) and perform multiple washes with brine (saturated aq. NaCl) and/or 10% KH2PO4 to extract the DMF.[10]

Experimental Workflows & Protocols

Diagram: General Synthesis Workflow for this compound

DSynthesisWorkflow Start d-Tyrosine Protect Step 1: Protection (e.g., Boc-Anhydride for Amine, t-Butyl Bromide for Phenol) Start->Protect ProtectedTyr Protected d-Tyrosine Protect->ProtectedTyr Couple Step 2: Activation & Coupling (e.g., HATU, DIEA, NH4Cl) ProtectedTyr->Couple ProtectedAmide Protected This compound Couple->ProtectedAmide Deprotect Step 3: Deprotection (e.g., TFA/H2O) ProtectedAmide->Deprotect CrudeProduct Crude This compound Deprotect->CrudeProduct Purify Step 4: Purification (RP-HPLC) CrudeProduct->Purify FinalProduct Pure This compound Purify->FinalProduct

Caption: Overall workflow for this compound synthesis.

Protocol 1: Synthesis of Boc-D-Tyr(tBu)-NH₂

This protocol describes the coupling of N-Boc and O-tBu protected d-Tyrosine with an ammonia source.

Materials:

  • Boc-D-Tyr(tBu)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-D-Tyr(tBu)-OH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature for pre-activation.

  • Add Ammonium Chloride (1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

Protocol 2: Deprotection to Yield this compound

Materials:

  • Crude Boc-D-Tyr(tBu)-NH₂

  • Trifluoroacetic Acid (TFA)

  • Deionized Water

  • Dichloromethane (DCM, optional)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the crude protected amide in a minimal amount of DCM (optional, can aid solubility).

  • Prepare a deprotection cocktail of 95% TFA and 5% Water (v/v).

  • Add the deprotection cocktail to the crude material at room temperature.

  • Stir the mixture for 2-3 hours.

  • Concentrate the mixture under reduced pressure (or use a stream of nitrogen) to remove the majority of the TFA.

  • Add cold diethyl ether to the residue to precipitate the crude this compound as its TFA salt.

  • Centrifuge or filter to collect the solid, wash with more cold ether, and dry under vacuum.

Diagram: Troubleshooting Logic for Failed Synthesis

TroubleshootingLogic Start Synthesis Failed (Low Yield / Impure) Analyze Analyze Crude Product (LC-MS, NMR) Start->Analyze Identify Identify Major Species Analyze->Identify SM Mainly Starting Material? Identify->SM Yes SideProduct Known Side Product? (e.g., N-Acylurea) Identify->SideProduct Yes Unknown Unknown Impurities? Identify->Unknown Yes SolveSM Cause: Inefficient Coupling Solution: Change coupling reagent, increase time/temp, check reagents. SM->SolveSM SolveSide Cause: Suboptimal Conditions Solution: Lower temp, add HOBt, change reagent class. SideProduct->SolveSide SolveUnknown Cause: Degradation/Other Solution: Check protecting group stability, run under inert gas. Unknown->SolveUnknown

Caption: A logical flow for diagnosing synthesis problems.

References

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Faraag, A. H. I., et al. (n.d.). Tyrosinase enzyme purification and immobilization from Pseudomonas sp. EG22 using cellulose coated magnetic nanoparticles: characterization and application in melanin production. PMC - PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Engelhard, M., & Merrifield, R. B. (1978). Tyrosine protecting groups: minimization of rearrangement to 3-alkyltyrosine during acidolysis. Journal of the American Chemical Society. Retrieved from [Link]

  • (2026, January 21). Synthesis and Characterization of beta-D-(2,3,4-tri-O-acetyl)Galactopyranosyl. (PDF). Retrieved from [Link]

  • (n.d.). Amide Bond Activation of Biological Molecules. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. PMC. Retrieved from [Link]

  • YouTube. (2016, May 9). Amino acids and amide bond formation. Retrieved from [Link]

  • (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (A): C-and N-protected tyrosine dipeptide and (B). Retrieved from [Link]

  • ACS Publications. (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. Retrieved from [Link]

  • (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, Structure and Reactions of the Most Twisted Amide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Technical Support Center: d-Tyrosinamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Peak Tailing for d-Tyrosinamide

Executive Summary: The Molecule & The Problem

This compound is a basic amino acid derivative. Unlike free Tyrosine, the C-terminal carboxylic acid is converted to a neutral amide. This leaves the


-amine  as the dominant ionizable group.
  • Chemical Behavior: At typical HPLC pH levels (pH 2.0 – 8.0), the

    
    -amine is protonated (
    
    
    
    ).
  • The Tailing Mechanism: The "Shark Fin" tailing you see is almost certainly caused by Secondary Silanol Interactions .[1][2][3] The positively charged amine on your this compound is undergoing cation exchange with ionized silanol groups (

    
    ) on the silica support of your column.
    

This guide provides a tiered troubleshooting protocol to neutralize these interactions and restore Gaussian peak symmetry.

Tier 1: Mobile Phase Optimization (The "Chemistry" Fix)

Most tailing issues with basic amines like this compound can be resolved by adjusting the mobile phase chemistry to suppress silanol activity.

Q: I am using 0.1% Formic Acid. Why is my peak still tailing?

A: Formic acid is often too weak to fully suppress silanol interactions for difficult amines. While Formic Acid lowers the pH (~2.7), it does not provide Ion Pairing .

  • The Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% or 0.1%.

  • The Science: TFA serves two roles:

    • pH Control: Lowers pH < 2.0, ensuring surface silanols are protonated (neutral

      
      ).
      
    • Ion Pairing: The Trifluoroacetate anion (

      
      ) forms a neutral ion pair with the protonated this compound amine. This neutral complex interacts purely hydrophobically with the C18 phase, eliminating the "drag" caused by silanol attraction.
      
Q: I cannot use TFA because I am running LC-MS (Signal Suppression). What now?

A: You must use a "Chaotropic" salt or a higher ionic strength buffer to mask the silanols.

  • The Fix: Add Ammonium Formate (10–20 mM) to your mobile phase, adjusted to pH 3.0 with Formic Acid.

  • The Science: The high concentration of Ammonium ions (

    
    ) floods the column surface, effectively competing with your this compound for the active silanol sites. This "swamps out" the secondary interaction.
    
Comparison of Mobile Phase Modifiers
ModifierMechanismPeak Shape ImpactMS CompatibilityRecommendation
Formic Acid pH lowering onlyModerate TailingHighStart here , but switch if tailing persists.
TFA pH lowering + Ion PairingExcellent Symmetry Low (Signal Suppression)Best for UV/PDA analysis.
Ammonium Formate pH + Cation CompetitionGood SymmetryHighBest for LC-MS optimization.
Triethylamine (TEA) Silanol BlockerGood SymmetryLowLegacy method. Avoid unless necessary.

Tier 2: Stationary Phase Selection (The "Hardware" Fix)

If chemistry adjustments fail, your column technology may be insufficient for basic analytes.

Q: I am using a standard C18 column. Is this appropriate?

A: Not all C18 columns are equal.[4] "Standard" silica often has high metal content and acidic silanols.

  • The Fix: Switch to a Charged Surface Hybrid (CSH) or a Highly End-Capped column.

  • Specific Recommendations:

    • Hybrid Particles: Waters XBridge/BEH or similar. These have ethylene bridges in the silica matrix, allowing high pH stability and reducing silanol acidity.

    • End-Capping: Ensure the column is "Base Deactivated." This means the manufacturer has chemically bonded a small group (like trimethylsilane) to the free silanols to cover them up.

Q: Can I run this at High pH?

A: Yes, and this is often the "Magic Bullet" for Tyrosinamide.

  • The Strategy: Use a Hybrid column (stable up to pH 12) and run with 0.1% Ammonium Hydroxide (pH ~10.5) .

  • The Science: At pH 10.5, the

    
    -amine of this compound (pKa ~8-9) is neutral  (deprotonated). A neutral molecule cannot interact with silanols via cation exchange. Peak shape usually becomes perfectly sharp.
    

Tier 3: Advanced Troubleshooting (System & Sample)

Q: My peak looks like a "Chair" (Fronting + Tailing). Is this the column?

A: This is likely Solvent Mismatch or Volume Overload , not the column chemistry.

  • The Scenario: You dissolved this compound in 100% DMSO or Methanol to get it into solution, but your mobile phase is 95% Water.

  • The Mechanism: When the strong solvent plug hits the column, the analyte travels faster than the mobile phase, spreading out before it focuses at the head of the column.

  • The Fix:

    • Dissolve the sample in the Starting Mobile Phase (e.g., 95% Water / 5% MeCN).

    • If solubility is poor, use <20% DMSO and reduce injection volume to <5 µL.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for solving peak tailing based on your detection method (UV vs. MS).

TroubleshootingLogic Start Symptom: this compound Peak Tailing CheckDetector Check Detection Method Start->CheckDetector UV_Path UV / PDA Detection CheckDetector->UV_Path Robust Signal MS_Path Mass Spec (LC-MS) CheckDetector->MS_Path Sensitive to Suppression Action_TFA Action: Add 0.05 - 0.1% TFA (Induces Ion Pairing) UV_Path->Action_TFA Action_Buffer Action: Add 10mM Ammonium Formate (Cation Competition) MS_Path->Action_Buffer Check_Result Is Peak Symmetrical? Action_TFA->Check_Result Action_Buffer->Check_Result Result_Good Issue Resolved Check_Result->Result_Good Yes (As < 1.2) Result_Bad Tailing Persists Check_Result->Result_Bad No (As > 1.5) Check_Column Check Column Type Result_Bad->Check_Column Action_HighPH Action: Switch to Hybrid Column Run at pH 10 (Ammonium Hydroxide) Check_Column->Action_HighPH If Hybrid Column Available Action_Solvent Action: Match Sample Solvent to Initial Mobile Phase Check_Column->Action_Solvent If Column is Standard C18

Caption: Decision tree for isolating the root cause of peak tailing based on detection constraints and column hardware.

Experimental Protocol: The "Golden Standard" Method

If you are starting from scratch or validating a new method, use this baseline protocol which is optimized for basic amides.

Reagents
  • Water: HPLC Grade (18.2 MΩ).

  • Acetonitrile (MeCN): HPLC Grade.

  • Modifier: Trifluoroacetic Acid (TFA) ampoules (freshly opened).

Method Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)Provides hydrophobic retention while shielding silanols.
Mobile Phase A Water + 0.1% TFALow pH (2.0) + Ion Pairing agent.
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of MPA to prevent baseline drift.
Flow Rate 1.0 mL/minStandard linear velocity.
Gradient 5% B to 60% B over 15 minThis compound is moderately polar; this range covers elution.
Temperature 40°CReduces mobile phase viscosity and improves mass transfer (sharper peaks).
Injection 5 µLLow volume prevents solvent effects.

References

  • McCalley, D. V. (2004).[5] "Effect of buffer on peak shape of peptides and amines in reversed-phase high performance liquid chromatography." Journal of Chromatography A.

  • Waters Corporation. (2025). "Why does the peak tail for my basic analyte when using formic acid but not TFA?" Waters Knowledge Base.

  • Chromatography Online (LCGC). (2019). "HPLC Diagnostic Skills II – Tailing Peaks." The LCGC Blog.

  • Restek Corporation. (2023). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Technical Guides.

Sources

Introduction: The Stability Paradox of d-Tyrosinamide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Degradation of d-Tyrosinamide in Solution

This compound is a critical reagent often utilized for its resistance to enzymatic cleavage compared to its L-isomer. However, while the D-configuration protects it from biological degradation (proteases), it remains chemically vulnerable. In aqueous solution, it faces two primary enemies: hydrolytic deamidation and phenolic oxidation .

This guide addresses the specific physicochemical challenges of maintaining this compound integrity. It is designed to move beyond generic "store at -20°C" advice and provide a mechanistic understanding of why degradation occurs and how to actively prevent it during your experimental workflows.

Part 1: Troubleshooting & FAQs

Q1: My this compound solution has turned a faint yellow over time. Is it still usable?

Status: High Risk. Mechanism: The yellowing indicates oxidative modification of the phenolic ring. Under aerobic conditions, especially at pH > 7.5 or in the presence of trace metal ions (Fe²⁺, Cu²⁺), the tyrosine moiety can oxidize to form dopa-quinone derivatives or cross-link into dityrosine. Action: Discard the solution. Oxidation products can act as redox-active impurities, potentially generating false positives in biochemical assays or altering receptor binding affinities. Prevention: Always use degassed buffers and consider adding 0.1 mM EDTA to chelate trace metals that catalyze this reaction.

Q2: I see a white precipitate after thawing my stock solution. Can I vortex it back into solution?

Status: Conditional. Mechanism: This is likely a solubility crash, not degradation. This compound has moderate solubility in water (~10 mg/mL) which decreases significantly at lower temperatures. However, if the pH has drifted, the precipitate could be free d-Tyrosine (the hydrolysis product), which is significantly less soluble than the amide form at neutral pH. Action:

  • Warm the solution to 37°C for 5 minutes.

  • If it redissolves completely, it is safe to use.

  • If a precipitate remains, hydrolysis has occurred . The insoluble particulates are likely d-Tyrosine zwitterions. Discard the solution.

Q3: Why does the pH of my unbuffered this compound solution drop over time?

Mechanism: This is a hallmark of hydrolysis . The amide bond (


) hydrolyzes to release free ammonia (

) and the carboxylic acid (

). While ammonia is basic, the liberation of the free carboxylic acid (d-Tyrosine) and the subsequent equilibrium shifts often result in a net acidification of unbuffered solutions, accelerating further acid-catalyzed hydrolysis. Action: Never store this compound in unbuffered water. Use a buffer with high capacity at pH 6.0–7.0 (e.g., PBS or MES).

Part 2: Visualizing Degradation Pathways

Understanding the chemical fate of your molecule is the first step in stabilization. The diagram below details the two competing degradation pathways you must mitigate.

DegradationPathways cluster_0 Critical Control Points dTyrAmide This compound (Active Reagent) Hydrolysis Hydrolysis (pH < 5 or pH > 8) dTyrAmide->Hydrolysis Oxidation Oxidation (UV Light, O2, Metals) dTyrAmide->Oxidation dTyr d-Tyrosine (Precipitate Risk) Hydrolysis->dTyr Loss of Amide Ammonia Ammonia (NH3) Hydrolysis->Ammonia Quinones Quinone Derivatives (Yellow Color) Oxidation->Quinones ROS Attack Dityrosine Dityrosine (Cross-linking) Oxidation->Dityrosine Radical Coupling

Figure 1: Chemical degradation pathways of this compound. The primary risks are hydrolytic deamidation (leading to precipitation) and oxidative coupling (leading to discoloration).

Part 3: Master Protocol – Preparation of Stable Stock Solutions

This protocol is designed to maximize shelf-life by addressing solubility, pH stability, and oxidation simultaneously.

Reagents Required:

  • This compound (Solid)[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Diluent: PBS (Phosphate Buffered Saline), pH 7.2, degassed

  • Stabilizer: 0.5 M EDTA solution (pH 8.0)

Step-by-Step Methodology:

  • Primary Solubilization (The "Non-Aqueous" Trick):

    • Do not dissolve directly in water. Hydrolysis rates are highest during the initial dissolution phase if local pH varies.

    • Dissolve this compound in anhydrous DMSO to a concentration of 50–100 mg/mL .

    • Why? Amides are kinetically stable in DMSO. This creates a "master stock" that is resistant to hydrolysis and microbial growth.

  • Aliquoting & Storage (Master Stock):

    • Aliquot the DMSO stock into amber glass vials (to block UV light).

    • Flush the headspace with Nitrogen or Argon gas before capping to displace oxygen.

    • Store at -20°C (1 month) or -80°C (6 months).

  • Preparation of Working Solution (Aqueous):

    • Thaw the DMSO aliquot at room temperature.

    • Dilute slowly into degassed PBS (pH 7.2) to the desired final concentration.

    • Crucial Step: Add EDTA to a final concentration of 0.1 mM . This chelates trace iron/copper ions that catalyze phenolic oxidation.

  • Filtration:

    • Filter sterilize using a 0.22 µm PVDF or PES membrane . Avoid Nylon membranes, which can bind tyrosine derivatives.

Part 4: Data Reference & Stability Metrics

Use the table below to determine the operational limits of your solution.

ParameterOptimal ConditionRisk ZoneConsequence of Failure
Solvent DMSO (Stock), PBS (Working)Unbuffered WaterpH drift, rapid hydrolysis
pH 6.5 – 7.5< 5.0 or > 9.0Accelerated deamidation (Hydrolysis)
Temperature -80°C (Storage), 4°C (Use)> 25°CExponential increase in degradation rate
Light Dark (Amber vials)Direct UV / FluorescentPhoto-oxidation (Yellowing)
Additives 0.1 mM EDTAFe²⁺ / Cu²⁺ ionsFenton chemistry (Radical generation)

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose issues with your this compound reagents during experiments.

TroubleshootingTree Start Issue Detected Precipitate Visible Precipitate? Start->Precipitate ColorChange Yellow/Brown Color? Precipitate->ColorChange No HeatTest Warm to 37°C for 5 mins Precipitate->HeatTest Yes DiscardOx Discard (Oxidative Damage) ColorChange->DiscardOx Yes Dissolved Did it dissolve? HeatTest->Dissolved UseSol Safe to Use (Reversible Precipitation) Dissolved->UseSol Yes DiscardHydro Discard (Irreversible Hydrolysis) Dissolved->DiscardHydro No CheckBuffer Check Buffer pH & Metal Contamination DiscardOx->CheckBuffer

Figure 2: Diagnostic workflow for evaluating reagent integrity.

References

  • Hydrolysis Mechanisms of Amides

    • Mechanism of Amide Hydrolysis in Acidic and Basic Solutions.
    • Source: Royal Society of Chemistry.
  • Tyrosine Oxidation & Stability

    • Tyrosine oxidation products: analysis and biological relevance.
    • Source: PubMed (NIH).
  • Solubility & Storage Data

    • L-Tyrosinamide Solubility and Storage Guidelines (Applicable to D-isomer).
    • Source: MedChemExpress.
  • Peptide/Amide Stability in Solution

    • Stability Considerations for Biopharmaceuticals: Protein and Peptide Degradation P
    • Source: BioProcess Intern

Sources

Technical Support Center: d-Tyrosinamide Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Troubleshooting Experimental Artifacts (Purity, Stability, and Interference) Audience: Senior Scientists, Medicinal Chemists, Assay Development Leads

Introduction: The "Silent" Variables

d-Tyrosinamide (H-D-Tyr-NH₂) is widely used as a chiral building block in peptide synthesis and as a degradation-resistant ligand in pharmacological assays. However, its experimental behavior is frequently misunderstood. Unlike its L-isomer, the D-enantiomer is often assumed to be inert in biological systems, leading to false positives when impurities are present. Furthermore, the phenolic moiety makes it susceptible to oxidative artifacts that mimic enzymatic activity in redox assays.

This guide addresses the three most critical sources of experimental failure: Stereochemical Impurity (Racemization) , Oxidative Instability , and Assay Interference .

Module 1: Stereochemical Integrity (The "Identity" Crisis)

The Issue: Commercial this compound is often 98-99% pure. However, a 1% contamination of the L-isomer (L-Tyrosinamide) can generate a signal 1000x stronger than the D-isomer if the biological target is stereoselective (e.g., an enzyme active site). This leads to "Phantom Activity"—where a supposed D-inhibitor shows activity solely due to the L-impurity.

The Mechanism: Racemization occurs readily during peptide synthesis coupling steps, particularly via the oxazolone (azlactone) mechanism .[1] The activated carboxyl group cyclizes, allowing the


-proton to be abstracted by base, destroying chirality.[1]
Troubleshooting Protocol: Chiral Validation

Symptom: Unexpected biological activity or inconsistent IC50 values between batches.

Step-by-Step Resolution:

  • Do NOT use C18 HPLC: Standard reverse-phase columns (C18, C8) cannot separate enantiomers. You will see a single peak and assume 100% purity.

  • Select a Chiral Stationary Phase: Use a Crown Ether-based column (e.g., Crownpak CR-I) or a Ligand Exchange column. These are specific for underivatized amino acids.[2][3]

  • Mobile Phase Optimization:

    • Crown Ether Columns: Use aqueous Perchloric Acid (pH 1.0–2.0). The low pH ensures the amino group is protonated (

      
      ), which is required for inclusion into the crown ether.
      
    • Ligand Exchange: Use Copper(II) sulfate solutions. The D- and L-isomers form diastereomeric complexes with the chiral selector-copper system.

Visual Workflow: QC for this compound

QC_Workflow Raw Raw this compound (Batch Arrival) C18 Standard C18 HPLC (INSUFFICIENT) Raw->C18 Standard QC Chiral Chiral HPLC (Crown Ether/Ligand Exchange) C18->Chiral Mandatory Chiral Check Result_Pass >99.5% ee (Release to Assay) Chiral->Result_Pass Single Peak Result_Fail Detected L-Isomer (Recrystallize/Discard) Chiral->Result_Fail Split Peak

Figure 1: Quality Control workflow emphasizing the necessity of chiral chromatography over standard RP-HPLC to detect enantiomeric impurities.

Module 2: Oxidative Instability (The "Pink" Solution)

The Issue: Solutions of this compound turn pink or brown over time. This is not just a cosmetic issue; it indicates the formation of Quinones and Dityrosine cross-links. These species are highly reactive electrophiles that can covalently modify assay proteins, leading to irreversible non-specific inhibition.

The Mechanism: The phenolic hydroxyl group undergoes Proton-Coupled Electron Transfer (PCET).[4]

  • Auto-oxidation: Trace metals or light generate a tyrosyl radical (

    
    ).
    
  • Dimerization: Two radicals combine to form Dityrosine (fluorescent).[4]

  • Further Oxidation: Formation of DOPA-like quinones (colored).

Troubleshooting Protocol: Stabilization

Symptom: Assay buffer turns pink; "sticky" inhibition that disappears with thiol addition.

Step-by-Step Resolution:

  • Solvent Deoxygenation: Sparge all buffers with Argon or Nitrogen for 15 minutes before dissolving this compound.

  • Chelation: Add 0.1 mM EDTA to buffers to sequester trace metal ions (Cu²⁺, Fe³⁺) that catalyze radical formation.

  • pH Control: Keep stock solutions acidic (pH < 4) if possible. The phenolate anion (present at pH > 9) is much easier to oxidize than the phenol.

  • Fresh Preparation: Never store aqueous stocks. Make fresh from powder or store as frozen aliquots in DMSO (see Module 3).

Visual Pathway: Oxidation Artifacts

Oxidation_Pathway Tyr This compound (Phenol Form) Radical Tyrosyl Radical (Tyr•) Tyr->Radical UV Light / Metal Ions / pH > 8 Dityr Dityrosine (Fluorescent Artifact) Radical->Dityr Dimerization Quinone Quinone/Melanin (Pink/Brown Pigment) Radical->Quinone Further Oxidation Artifact ARTIFACTS: 1. Fluorescence Interference 2. Covalent Protein Modification Dityr->Artifact Quinone->Artifact

Figure 2: The oxidative degradation pathway of Tyrosinamide, leading to fluorescent and colored artifacts that interfere with optical assays.

Module 3: Solubility & Assay Interference

The Issue: this compound has complex solubility. It is often dissolved in DMSO for stocks, but rapid dilution into aqueous buffer causes micro-precipitation . These micro-aggregates scatter light (false absorbance signal) and sequester enzymes (false inhibition).

Data: Solubility Hierarchy

Solvent System Solubility Rank Risk Factor Recommendation
DMSO High (Best) Cell Toxicity; Membrane permeabilization Use for 1000x Stock
Water (pH 7) Moderate Slow dissolution; Aggregation prone Use for working solution
Ethanol/Methanol Low Evaporation; Precipitation Avoid for stocks

| Acidic Water (pH 2) | High | Protonation of amine increases solubility | Good for intermediate dilution |

Troubleshooting Protocol: The "Step-Down" Dilution

Symptom: Inconsistent replicates in enzymatic assays; "noisy" baselines.

Step-by-Step Resolution:

  • Primary Stock: Dissolve this compound in 100% DMSO at 100 mM.

  • Intermediate Step: Do NOT pipette 1 µL of DMSO stock directly into 100 µL of assay buffer. This creates a local high-concentration "shock" zone where precipitate forms.

    • Correct Method: Dilute the DMSO stock 1:10 into water (giving 10% DMSO). Vortex immediately.

  • Final Dilution: Dilute the intermediate (10% DMSO) into the assay buffer to reach the final concentration (e.g., 0.1% DMSO).

  • Fluorescence Check: If using a fluorescence assay (e.g., FP or FRET), run a "Compound Only" control. Tyrosine has intrinsic fluorescence (

    
    ).[5] High concentrations (mM range) will interfere with UV-range fluorophores.
    

Frequently Asked Questions (FAQ)

Q: Can I use standard BCA or Lowry assays to quantify proteins if this compound is present? A: No. These assays rely on the reduction of copper by peptide bonds and tyrosine residues. Free this compound will react strongly, yielding a massive false positive for protein concentration. Use a Bradford assay (Coomassie based) or direct UV at 280nm (subtracting the this compound blank).

Q: I see activity in my D-isomer control. Is my enzyme converting D-Tyr to L-Tyr? A: Highly unlikely unless you are working with specific bacterial racemases. The most probable cause is racemization during synthesis of your probe or commercial impurity . Perform Chiral HPLC (see Module 1) to validate your material.

Q: Why does my this compound stock smell like sulfur? A: If dissolved in DMSO, this is likely DMSO degradation (dimethyl sulfide). If the powder itself smells, it may be a degradation product from Thionyl Chloride (if used in synthesis). Discard and replace.

References

  • Separation of D- and L-Amino Acids

    • Title: Separation of D and L amino acids by liquid chromatography: use of chiral eluants.[2][6]

    • Source: Science (1979).[2]

    • URL:[Link]

    • Relevance: Establishes the foundational method for separating amino acid enantiomers using chiral ligand exchange, critical for valid
  • Peptide Synthesis Racemization

    • Title: Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.[7]

    • Source: Journal of Chrom
    • URL:[Link]

    • Relevance: Details the mechanisms (oxazolone formation) by which D-isomers racemize during synthesis, explaining "phantom activity" artifacts.
  • Tyrosine Oxidation Mechanisms

    • Title: Photochemical Tyrosine Oxidation in the Structurally Well-Defined Y Protein: Proton-Coupled Electron Transfer and a Long-Lived Tyrosine Radical.
    • Source: Journal of the American Chemical Society (2014).
    • URL:[Link]

    • Relevance: Explains the PCET mechanism and stability of tyrosyl radicals, providing the chemical basis for the "pink solution" oxid
  • Solubility & Solvent Interactions

    • Title: Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide.[5][8]

    • Source: Journal of Chemical Thermodynamics (2016).
    • URL:[Link]

    • Relevance: Provides the quantitative basis for the solubility hierarchy (DMSO > Water > Alcohols) used in the troubleshooting tables.

Sources

Validation & Comparative

d-Tyrosinamide efficacy compared to other tyrosinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates D-Tyrosinamide , a stereochemical inhibitor of tyrosinase, contrasting its efficacy and mechanism against industry standards (Kojic Acid, Arbutin, and Hydroquinone). Unlike traditional inhibitors that rely on copper chelation or suicide inhibition, this compound leverages stereochemical discrimination —acting as a "dead-end" substrate analogue that occupies the active site without undergoing catalytic turnover.

Mechanism of Action: The "Dead-End" Inhibition

To understand this compound's efficacy, one must first understand the tyrosinase active site. Tyrosinase is a binuclear copper enzyme (Type 3 copper center) that catalyzes two distinct reactions:

  • Monophenolase Activity: Hydroxylation of L-Tyrosine to L-DOPA.

  • Diphenolase Activity: Oxidation of L-DOPA to Dopaquinone.

Stereochemical Discrimination

The enzyme's active site is highly stereoselective for L-isomers .

  • L-Tyrosine (Substrate): Binds with its phenolic hydroxyl group coordinated to the copper center, and its amino acid side chain positioned by the "caddie" residues (e.g., Histidine, Arginine) to facilitate proton transfer.

  • This compound (Inhibitor): The D-configuration forces the side chain into a sterically unfavorable position for catalysis, while the amide modification (replacing the carboxylic acid) removes the negative charge, improving binding affinity (

    
    ) and membrane permeability compared to D-Tyrosine. It effectively "locks" the enzyme in an inactive state.
    
Mechanistic Diagram (DOT)

TyrosinaseInhibition cluster_legend Mechanism Enzyme Tyrosinase (Cu-Cu Active Site) Complex_Active E-S Complex (Catalytically Competent) Enzyme->Complex_Active + L-Tyrosine Complex_DeadEnd E-I Complex (Dead-End / Steric Clash) Enzyme->Complex_DeadEnd + this compound (High Affinity) LTyr L-Tyrosine (Substrate) DTyrAmide This compound (Inhibitor) Melanin Melanin Synthesis Complex_Active->Melanin Oxidation & Polymerization Complex_DeadEnd->Melanin Blocked Desc This compound acts as a competitive antagonist. It occupies the Cu-site but cannot undergo hydroxylation due to D-stereochemistry.

Figure 1: Competitive "Dead-End" inhibition mechanism of this compound vs. L-Tyrosine turnover.[1]

Comparative Efficacy Analysis

The following data synthesizes experimental findings for this compound (and its parent D-Tyrosine) against standard inhibitors.

Table 1: Inhibitor Performance Metrics
InhibitorTypeIC50 (Mushroom Tyr)MechanismCellular ToxicityStability
This compound Competitive~100 - 500 µM *Stereochemical BlockLowHigh (Amide bond)
Kojic Acid Mixed / Chelator10 - 50 µMCu²⁺ ChelationModerateLow (Oxidizes)
Arbutin (β) Competitive> 1 mMSubstrate CompetitionLowHigh
Hydroquinone Competitive1 - 10 µMSubstrate / CytotoxicHigh Low (Oxidizes)

*Note: IC50 values are assay-dependent. This compound shows lower absolute potency than Hydroquinone but offers a superior safety profile and mechanism-based stability.

Key Advantages of this compound:
  • No Suicide Inactivation: Unlike phenols that can form covalent adducts (suicide inhibition) leading to permanent enzyme damage and potential cytotoxicity (e.g., leukoderma), this compound is a reversible inhibitor.

  • Amide Stability: The conversion of the carboxyl group to an amide (CONH₂) prevents ionization at physiological pH. This increases lipophilicity, allowing better penetration into the melanosome compared to zwitterionic D-Tyrosine.

  • Selectivity: It specifically targets the tyrosinase active site, reducing off-target effects common with broad copper chelators like Kojic Acid.

Experimental Protocols

To validate this compound efficacy, researchers should utilize the following self-validating workflow.

Protocol A: Cell-Free Tyrosinase Inhibition Assay

Objective: Determine IC50 against Mushroom Tyrosinase.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Substrate: L-DOPA (0.5 mM) or L-Tyrosine (0.5 mM).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL).

    • Inhibitor: this compound (Serial dilutions: 10 µM – 10 mM).

  • Workflow:

    • Blank: Buffer + Enzyme (No Substrate).

    • Control: Buffer + Enzyme + Substrate (100% Activity).

    • Test: Buffer + Enzyme + Inhibitor (Incubate 10 min) + Substrate.

  • Measurement:

    • Monitor Absorbance at 475 nm (Dopachrome formation) for 10 minutes at 37°C.

    • Calculate % Inhibition:

      
      .
      
Protocol B: Cellular Melanin Inhibition (B16F10 Model)

Objective: Assess membrane permeability and biological efficacy.

  • Cell Culture: Seed B16F10 melanoma cells (1 × 10⁵ cells/well) in 6-well plates.

  • Induction: Treat cells with

    
    -MSH (100 nM) to stimulate melanogenesis.
    
  • Treatment: Add this compound (50, 100, 200 µM) vs. Kojic Acid (Positive Control). Incubate for 72 hours.

  • Lysis & Quantification:

    • Lyse cells in 1N NaOH at 80°C for 1 hour.

    • Measure Absorbance at 405 nm .

    • Normalize to total protein content (BCA Assay).

Experimental Workflow Diagram (DOT)

Workflow cluster_assay In Vitro Screening cluster_cell Cellular Validation Step1 Enzyme Prep (Mushroom Tyr) Step2 Incubation (10 min @ 37°C) Step1->Step2 + Inhibitor Step3 Kinetic Read (OD 475nm) Step2->Step3 + L-DOPA Cell1 B16F10 Seeding Step3->Cell1 Select Hits (IC50 < 500µM) Cell2 Treatment (this compound + a-MSH) Cell1->Cell2 Cell3 Lysis (NaOH) & Melanin Quant Cell2->Cell3

Figure 2: Integrated workflow for validating tyrosinase inhibitor efficacy from enzyme kinetics to cellular phenotype.

References
  • Stereoselective Inhibition: Park, J., et al. (2018). "D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity."[2] Pigment Cell & Melanoma Research. Link

  • Tyrosinase Structure & Mechanism: Matoba, Y., et al. (2006). "Crystallographic evidence of drastic movement of a copper ion toward the substrate tyrosine for starting hydroxylation reaction of tyrosinase." Journal of Biological Chemistry. Link

  • Inhibitor Comparison: Zolghadri, S., et al. (2019).[3] "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kojic Acid Standards: Cabanes, J., et al. (1994). "Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of catecholase activity of tyrosinase." Journal of Pharmacy and Pharmacology. Link

  • D-Amino Acids in Melanogenesis: Kawashima, M., et al. (2013). "D-Amino acids in the skin: their distribution, origin, and physiological function." Journal of Investigative Dermatology. Link

Sources

A Technical Guide to the Receptor Cross-Reactivity Profile of d-Tyrosinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. This guide provides an in-depth analysis of the predicted cross-reactivity of d-Tyrosinamide with various receptor systems. Due to the limited availability of direct binding data for this compound, this guide leverages comprehensive data from its close structural analog, p-Tyramine, to provide a predictive comparison. This approach allows for an informed assessment of potential off-target effects and a broader understanding of this compound's biological activity.

Introduction to this compound and the Imperative of Cross-Reactivity Screening

This compound is the amide derivative of the d-isomer of the amino acid tyrosine. Its structural similarity to endogenous monoamines, such as dopamine and norepinephrine, suggests a potential for interaction with a range of G-protein coupled receptors (GPCRs). Understanding this cross-reactivity is a critical step in preclinical drug development to identify potential off-target liabilities that could lead to adverse effects or provide opportunities for drug repositioning. Comprehensive receptor screening is a self-validating system that builds confidence in a compound's selectivity and potential therapeutic window.[1]

Comparative Receptor Binding Profile: Insights from p-Tyramine

Given the structural similarity between this compound and p-Tyramine, the receptor binding profile of p-Tyramine serves as a valuable surrogate for predicting the potential cross-reactivity of this compound. The following table summarizes the known binding affinities (Ki) of p-Tyramine for a panel of receptors. The Ki value represents the concentration of the ligand that will bind to half the receptors at equilibrium; a lower Ki value indicates a higher binding affinity.

Receptor FamilyReceptor SubtypeLigandKi (nM)
Dopamine D2p-Tyramine>17,000
D4p-Tyramine-
Serotonin 5-HT1DβSerotonin-5-O-carboxymethyl-glycyl[125I]tyrosinamideBinds
5-HT2Bp-Tyramine5,900
5-HT3Ap-Tyramine-
Adrenergic α1Ap-Tyramine1,560
Trace Amine TAAR1p-Tyramine106

Note: The data for p-Tyramine is sourced from the BindingDB database.[2] The information regarding the tyrosinamide derivative and the 5-HT1Dβ receptor is qualitative, indicating binding without a specific Ki value.[3]

The data suggests that while p-Tyramine has a relatively low affinity for the dopamine D2 receptor, it exhibits a notable affinity for the Trace Amine-Associated Receptor 1 (TAAR1).[2] Its interactions with adrenergic and other serotonin receptors are in the micromolar range, indicating weaker binding. The finding that a tyrosinamide derivative specifically labels the 5-HT1D beta receptor subtype further supports the potential for this compound to interact with the serotonin system.[3]

Understanding the Causality Behind Experimental Choices for Receptor Profiling

The selection of a broad receptor screening panel is a strategic decision in drug discovery. The rationale is to cast a wide net to identify potential "off-target" interactions that might not be predicted from the primary pharmacology of the compound.[4] The choice of receptors in the table above reflects a focus on the most likely targets for a tyrosine-derived molecule, including dopaminergic, serotonergic, and adrenergic systems, which all have endogenous ligands structurally related to tyrosine.

Experimental Methodologies for Determining Receptor Cross-Reactivity

The determination of a compound's receptor binding profile is typically achieved through a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays: A Step-by-Step Protocol

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[5] The following protocol outlines a typical competitive binding experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-spiperone for D2 receptors)

  • Test compound (this compound) at various concentrations

  • Incubation buffer (e.g., Tris-HCl with appropriate ions)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Workflow:

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate at controlled temperature Membranes->Incubate Radioligand Radioligand Radioligand->Incubate TestCompound Test Compound (this compound) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Add Scintillation Fluid Wash->Scintillation Count Scintillation Counting Scintillation->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Radioligand Binding Assay Workflow

Detailed Steps:

  • Preparation of Reagents: Prepare serial dilutions of the test compound (this compound).

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This competition curve is then used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Assessing Downstream Signaling

While binding assays measure affinity, functional assays determine whether the ligand acts as an agonist, antagonist, or inverse agonist. These assays measure the downstream cellular response following receptor activation.

Example: cAMP Assay for Gs or Gi-Coupled Receptors

Many dopamine and serotonin receptors are coupled to either stimulatory (Gs) or inhibitory (Gi) G-proteins, which modulate the production of cyclic AMP (cAMP).

Gs_Gi_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., this compound) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (Gs or Gi) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Modulates (Activates or Inhibits) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Simplified GPCR Signaling Pathway

Protocol Outline:

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound). Include controls with a known agonist and antagonist.

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

While direct, comprehensive binding data for this compound remains to be fully elucidated, the available information on its structural analog, p-Tyramine, provides a strong predictive framework for its cross-reactivity profile. The data suggests that this compound is likely to interact with trace amine, serotonin, and adrenergic receptors, with a potentially significant affinity for TAAR1.

For a definitive characterization of this compound's selectivity, a broad panel radioligand binding screen followed by functional validation assays for any identified "hits" is strongly recommended. This systematic approach will provide the necessary data to confidently assess its therapeutic potential and off-target liability.

References

  • Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PubMed Central. Available at: [Link]

  • A D2 Class Dopamine Receptor Transactivates a Receptor Tyrosine Kinase to Inhibit NMDA Receptor Transmission - PubMed. Available at: [Link]

  • Serotonin-5-O-carboxymethyl-glycyl[125I]tyrosinamide labels the 5-HT1D beta receptor subtype in human cortex - PubMed. Available at: [Link]

  • Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - NIH. Available at: [Link]

  • Safety Screening in Early Drug Discovery: An Optimized Assay Panel - PubMed. Available at: [Link]

  • c-Src tyrosine kinase binds the beta 2-adrenergic receptor via phospho-Tyr-350 ... - PubMed. Available at: [Link]

  • Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects - NCBI Insights. Available at: [Link]

  • Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - MDPI. Available at: [Link]

  • Antipsychotic Medication Dopamine Receptor K i Values | Download Table - ResearchGate. Available at: [Link]

  • Ligand binding to the receptor over time. (a) Ligand binding to the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Dopamine D(2) receptors regulate tyrosine hydroxylase activity and phosphorylation at Ser40 in rat striatum - PubMed. Available at: [Link]

  • Tyrosine-induced release of dopamine is under inhibitory control of presynaptic dopamine D2 and, probably, D3 receptors in the dorsal striatum, but not in the nucleus accumbens - PubMed. Available at: [Link]

  • BindingDB BDBM29135 CHEMBL11608::cid_5610::p-Tyramine. Available at: [Link]

  • Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors - PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of d-Tyrosinamide Activity in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating d-Tyrosinamide

In the central nervous system (CNS), the long-held dogma of proteinogenic L-amino acid dominance has been challenged by the discovery of functional roles for their stereoisomers, the D-amino acids.[1][2] D-serine, the most studied of these, acts as a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory.[1][3] Aberrant D-serine levels are implicated in neurological and psychiatric disorders, highlighting the therapeutic potential of modulating NMDA receptor function via its co-agonist site.[1][3]

This compound, a derivative of the D-amino acid d-tyrosine, represents a novel investigational compound. While its direct biological activity is uncharacterized, its structural similarity to other neuromodulatory amino acids warrants a thorough in vivo investigation. L-tyrosine is a well-known precursor to catecholamine neurotransmitters like dopamine.[4][5] This guide provides a comprehensive, phased framework for the systematic in vivo validation of this compound in mice, from initial safety and pharmacokinetic profiling to robust behavioral and target engagement assays. The experimental design is benchmarked against D-serine, a well-characterized NMDA receptor co-agonist, to provide a comparative context for interpreting novel findings.

Phase 1: Foundational In Vivo Assessment - Pharmacokinetics and Tolerability

Expertise & Experience: Before assessing efficacy, it is imperative to understand how a compound behaves within the biological system and to establish a safe therapeutic window.[6][7][8] A dose-escalation study is the cornerstone of this initial phase, designed to determine the Maximum Tolerated Dose (MTD) and to characterize the pharmacokinetic (PK) profile of this compound.[6][7] This foundational data is critical for intelligent dose selection in subsequent, more complex behavioral and mechanistic studies.[6][9]

Comparative Framework: this compound vs. D-Serine

This guide proposes a direct comparison with D-serine, a compound known to improve cognitive performance in rodents.[10][11] This allows for the objective assessment of this compound's relative potency and potential.

ParameterThis compound (Test Article)D-Serine (Positive Control)Vehicle (Negative Control)
Hypothesized Target NMDA Receptor Co-agonist SiteNMDA Receptor Co-agonist SiteInert
Dose Range (IP) 10, 30, 100 mg/kg30 mg/kg0.9% Saline
PK Timepoints 15, 30, 60, 120, 240, 360 min15, 30, 60, 120, 240, 360 minN/A
Tolerability Readouts Body weight, clinical signs, gross pathologyBody weight, clinical signs, gross pathologyBody weight, clinical signs, gross pathology
PK Readouts Plasma & Brain Concentration (LC-MS/MS)Plasma & Brain Concentration (LC-MS/MS)N/A
Experimental Protocol: Single-Dose Tolerability and Pharmacokinetics
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are used due to their extensive use in neuroscience research and well-characterized genetics.

  • Acclimation: Animals are acclimated for at least one week prior to the experiment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping: Animals are randomly assigned to treatment groups (n=4 per timepoint per group).[12]

  • Dosing Formulation: this compound and D-serine are dissolved in sterile 0.9% saline. The solution should be freshly prepared and filtered.

  • Administration: The compound is administered via intraperitoneal (IP) injection.

  • Tolerability Monitoring: Mice are observed continuously for the first 4 hours post-injection and then at 24 hours for any adverse clinical signs (e.g., lethargy, ataxia, seizures). Body weight is recorded immediately before dosing and at 24 hours.

  • Sample Collection: At designated time points (e.g., 15, 30, 60, 120, 240, 360 minutes), mice are anesthetized.[12] Blood is collected via cardiac puncture, and the brain is rapidly excised.[13]

  • Sample Processing: Blood is processed to plasma. Brain tissue is homogenized. Both plasma and brain homogenates are stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound and D-serine in plasma and brain samples is quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

Phase 2: Behavioral Screening for CNS Activity

Trustworthiness: Once a safe and brain-penetrant dose range is established, the next logical step is to screen for CNS activity using a battery of validated behavioral assays. The choice of assays is hypothesis-driven. Given the structural similarity to D-serine, the primary hypothesis is that this compound will modulate cognitive and affective behaviors through the NMDA receptor system.[3][14]

Experimental Workflow for Behavioral Validation

dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: A phased approach to in vivo validation.

Cognitive Function: The Novel Object Recognition (NOR) Test

Expertise & Experience: The NOR test is a robust and widely used assay to assess recognition memory in mice.[15][16][17] It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[16] An improvement in the discrimination index by this compound would suggest pro-cognitive effects.

  • Habituation: On day 1, each mouse is allowed to freely explore an empty open-field arena (e.g., 40x40 cm) for 10 minutes.[15]

  • Training (Familiarization): On day 2, 30-60 minutes after IP administration of the test compound or vehicle, each mouse is placed back in the arena, which now contains two identical objects (e.g., small glass pyramids). The mouse is allowed to explore for 10 minutes.[15][16]

  • Testing: After a retention interval (e.g., 24 hours to test long-term memory), one of the familiar objects is replaced with a novel object (e.g., a small metal cube). The mouse is returned to the arena for a 5-10 minute test session.[15]

  • Data Analysis: The time spent exploring each object is recorded using video tracking software. Exploration is defined as the mouse's nose being within 2 cm of the object. The primary endpoint is the Discrimination Index (DI), calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time) * 100

Affective Behavior: The Forced Swim Test (FST)

Expertise & Experience: The FST is a common screening tool for assessing "behavioral despair" and the potential efficacy of antidepressant compounds.[18][19][20] A reduction in immobility time is interpreted as an antidepressant-like effect.[20]

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[18]

  • Procedure: 30-60 minutes after IP injection, mice are gently placed into the water for a 6-minute session.[20][21]

  • Data Analysis: The session is video-recorded. An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.[20]

Comparative Data Presentation
Treatment GroupNDose (mg/kg, IP)NOR Discrimination Index (%) (Mean ± SEM)FST Immobility (s) (Mean ± SEM)
Vehicle (Saline)12N/A15.2 ± 3.5145.6 ± 10.2
This compound 1210Hypothetical DataHypothetical Data
This compound 1230Hypothetical DataHypothetical Data
This compound 12100Hypothetical DataHypothetical Data
D-Serine 123045.8 ± 5.192.3 ± 8.7

Phase 3: Target Engagement & Pharmacodynamics

Authoritative Grounding: If this compound demonstrates significant effects in behavioral assays, it is crucial to investigate whether it engages its hypothesized molecular target. NMDA receptors are central to synaptic plasticity, particularly Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[22] Therefore, assessing the effect of this compound on LTP in ex vivo brain slices provides a direct link between the compound's presence and synaptic function.

Hypothesized Signaling Pathway

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Hypothesized mechanism of this compound at the NMDA receptor.

Experimental Protocol: Ex Vivo Hippocampal Slice Electrophysiology
  • Dosing: A cohort of mice is dosed with an effective concentration of this compound, D-serine, or vehicle, determined from the behavioral studies.

  • Slice Preparation: At the time of peak brain concentration (determined in Phase 1), mice are euthanized, and brains are rapidly extracted into ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber continuously perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

  • LTP Induction: After establishing a stable baseline response, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).

  • Data Analysis: The fEPSP slope is measured and plotted over time. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope 50-60 minutes post-HFS compared to the pre-HFS baseline. The results from the this compound group will be compared to both vehicle and D-serine treated groups to determine if it modulates synaptic plasticity.

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased approach to the in vivo validation of a novel compound, this compound. By systematically progressing from foundational PK/Tolerability studies to hypothesis-driven behavioral screening and finally to mechanistic target-engagement studies, researchers can build a comprehensive data package. The comparative design, using D-serine as a benchmark, provides a critical framework for interpreting the significance of any observed effects. Positive findings across these phases would provide strong evidence for the therapeutic potential of this compound and justify further investigation into its precise mechanism of action and potential clinical applications.

References

  • Sasabe, J., Miyoshi, Y., Suzuki, M., & Konno, R. (2014). D-Amino Acids in the Nervous and Endocrine Systems. Journal of Biomedical Science. [Link]

  • Kovari, E., Bouras, C., Kövari, E., & Riederer, P. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mechanisms of Ageing and Development. [Link]

  • Konno, R., & Yasumura, Y. (1983). Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates. Zoological Science. [Link]

  • Balu, D. T., & Coyle, J. T. (2011). The NMDA Receptor Co-Agonists, D-serine and Glycine, Regulate Neuronal Dendritic Architecture in the Somatosensory Cortex. Neuropharmacology. [Link]

  • de Miranda, J., Panizzutti, R., Engelender, S., & Wolosker, H. (2002). D-amino acids in the central nervous system in health and disease. Journal of Neurochemistry. [Link]

  • Steenbergen, L., Sellaro, R., & Colzato, L. S. (2015). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro. [Link]

  • Zhang, T., He, J., & Li, H. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]

  • Le Douce, J., Maugard, M., Veran, J., Matos, M., Jégo, P., Paille, V., ... & Billard, J. M. (2020). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in Neuroscience. [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. MMPC. [Link]

  • Sasabe, J., Koga, R., & Hamase, K. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology. [Link]

  • Li, S., Zhang, Y., & Chen, W. (2024). D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients' Anti-N-methyl-D-aspartate Receptor Antibodies in Mice. Biomedicines. [Link]

  • Watson, P. (2019). Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance?. Gatorade Sports Science Institute. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

  • Papouin, T., & Oliet, S. H. R. (2014). Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus. PNAS. [Link]

  • InnoSer. (2024). PK/PD and Tolerability Testing in the ADPKD Mouse Model. [Link]

  • Irvine, E. E., & Grienberger, C. (2024). Integrative NMDA receptor dysfunction reveals effective seizure treatment in mice with a human patient GluN1 variant. bioRxiv. [Link]

  • Grant, G. A., & D'Aniello, A. (2021). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [Link]

  • Lehninger, A. L. (1975). Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. Biochemistry. [Link]

  • Cooray, G. K., & Sengpiel, F. (2018). NMDA-receptor antibodies alter cortical microcircuit dynamics. PNAS. [Link]

  • Swart, J. C., & Slagter, H. A. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. bioRxiv. [Link]

  • Smith, J. (2025). In Vivo Testing in Mice: Principles, Applications, and Challenges. ResearchGate. [Link]

  • Hamase, K., Morikawa, A., & Zaitsu, K. (2005). D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study. Analytical Sciences. [Link]

  • Groc, L., & Bard, L. (2017). Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses. eLife. [Link]

  • Le Douce, J., Maugard, M., Veran, J., Matos, M., Jégo, P., Paille, V., ... & Billard, J. M. (2022). Aging-Associated Cognitive Decline is Reversed by D-Serine Supplementation. eNeuro. [Link]

  • National Health and Medical Research Council. (2023). Statement on the forced swim test in rodent models. NHMRC. [Link]

  • Boehringer, S. C., & Costa, B. M. (2024). Preliminary pharmacokinetics and in vivo studies indicate analgesic and stress mitigation effects of a novel NMDA receptor antagonist. bioRxiv. [Link]

  • Lueptow, L. M. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. JoVE. [Link]

  • Colzato, L. S., de Haan, A. M., & Hommel, B. (2015). People are different: tyrosine's modulating effect on cognitive control in healthy humans may depend on individual differences related to dopamine function. Frontiers in Psychology. [Link]

  • Smith, S. M., & Uslaner, J. M. (2016). The effect of D-Serine administration on cognition and mood in older adults. Oncotarget. [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Konno, R., & Yasumura, Y. (2017). Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates. ResearchGate. [Link]

  • Gandal, M. J., & Anderson, R. L. (2021). Early NMDA Receptor Ablation in Interneurons Causes an Activity-Dependent E/I Imbalance in vivo in Prefrontal Cortex Pyramidal Neurons of a Mouse Model Useful for the Study of Schizophrenia. Cerebral Cortex. [Link]

  • Levin, E. D., & Rezvani, A. H. (2016). The effect of D-serine administration on cognition and mood in older adults. Oncotarget. [Link]

  • Gould, T. D. (2011). Video: The Mouse Forced Swim Test. JoVE. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Billard, J. M. (2016). The Co-Agonist Site of NMDA-Glutamate Receptors: a Novel Therapeutic Target for Age-Related Cognitive Decline. ResearchGate. [Link]

  • Li, Y., & Liu, Y. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols. [Link]

  • Pollegioni, L., & D'Aniello, A. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Amino Acids. [Link]

  • Palmer, L. M. (2022). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers in Synaptic Neuroscience. [Link]

  • Leyton, M. (2013). Dietary Tyrosine/Phenylalanine Depletion Effects on Behavioral And Brain Signatures of Human Motivational Processing. ResearchGate. [Link]

  • IACUC. (n.d.). Forced Swim Test v.3. [Link]

  • Kimura, R., & Nagata, Y. (2018). Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. Biological and Pharmaceutical Bulletin. [Link]

  • Lorente-Picón, M., Peñuelas, N., Laguna, A., & Vila, M. (n.d.). Novel Object Recognition Test for mice. Aligning Science Across Parkinson's. [Link]

  • Ennaceur, A., & Delacour, J. (1988). The novel object recognition memory: neurobiology, test procedure, and its modifications. Behavioural Brain Research. [Link]

Sources

Safety Operating Guide

Laboratory Guide: Safe Handling and Disposal of d-Tyrosinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

d-Tyrosinamide (CAS: 111004-07-0) is a D-amino acid derivative commonly used as a chiral building block or biochemical probe.[1][2][3] While not classified as P-listed (acutely toxic) or U-listed (toxic) waste under US EPA RCRA regulations, it is a chemical irritant and must be managed as Hazardous Chemical Waste .[2]

Immediate Action Required: Do not dispose of via sanitary sewer (sink) or regular trash.[2] Segregate as Solid Organic Waste (if powder) or Mixed Organic/Aqueous Waste (if in solution).[2]

Part 1: Chemical Profile & Hazard Assessment

Expertise & Experience: Effective disposal begins with accurate identification.[2] As a D-isomer, this compound resists enzymatic degradation more than its L-counterpart, meaning it may persist longer in biological systems if improperly released.[2][3]

Table 1: Chemical Identification & Physical Properties
PropertyDataOperational Context
Chemical Name This compoundLabeling identifier
CAS Number 111004-07-0Use for waste manifest
Molecular Formula

Nitrogen content affects incineration
Molecular Weight 180.20 g/mol Calculation of molarity for liquid waste
Physical State White to off-white solidDust generation hazard
Solubility Soluble in Water, MethanolDetermines liquid waste stream
Acidity/Basicity Amide (Neutral/Weak Basic)Compatible with general organic streams
Hazard Classification (GHS)
  • H315: Causes skin irritation.[2][4][5]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4][5]

  • Signal Word: WARNING

Part 2: Pre-Disposal Segregation & Treatment

Trustworthiness: This protocol uses a "Source-Segregation" model.[2] By separating waste at the point of generation, you prevent cross-contamination that leads to expensive "unknown" waste classification fees.

Workflow 1: Solid Waste (Pure Substance/Spill Debris)

Applicability:[2] Expired reagents, contaminated gloves, weighing boats, and spill cleanup materials.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum.[2]

  • Bagging: Double-bag the solid in clear polyethylene bags (minimum 2 mil thickness) before placing it in the drum.

  • Labeling: Mark as "Hazardous Waste - Solid Organic." List "this compound" explicitly as a constituent.[2]

Workflow 2: Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicability: Mother liquors, HPLC effluents, or dissolved stock solutions.

  • Compatibility Check: Ensure the solution does not contain oxidizers (e.g., Nitric Acid) which are incompatible with organic amines.[2]

  • Stream Selection:

    • If solvent is >10% Organic (MeOH, ACN): Dispose in "Organic Solvent Waste" carboy.[2]

    • If solvent is >90% Water: Dispose in "Aqueous Organic Waste" carboy.[2]

  • pH Check: this compound is stable, but if the solution is highly acidic (pH < 2) or basic (pH > 12.5), it must be tagged with the "Corrosive" hazard sticker in addition to "Toxic/Irritant."[2]

Part 3: Visualization of Disposal Logic

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DoubleBag Double Bag (2-mil Poly) Solid->DoubleBag SolidContainer Container: Wide-Mouth HDPE DoubleBag->SolidContainer LabelSolid Label: 'Solid Organic Waste' Constituent: this compound SolidContainer->LabelSolid Pickup EHS / HazMat Pickup (Incineration) LabelSolid->Pickup SolventCheck Check Solvent Composition Liquid->SolventCheck StreamA >10% Organic Solvent (MeOH, ACN, DMSO) SolventCheck->StreamA StreamB >90% Aqueous (Buffer, Water) SolventCheck->StreamB LabelLiqA Label: 'Organic Solvent Waste' StreamA->LabelLiqA LabelLiqB Label: 'Aqueous Organic Waste' StreamB->LabelLiqB LabelLiqA->Pickup LabelLiqB->Pickup

Caption: Decision tree for segregating this compound waste streams based on physical state and solvent composition.

Part 4: Containerization & Regulatory Compliance

Authoritative Grounding: Adherence to 40 CFR 262.17 (Standards for Hazardous Waste Generators) is mandatory in the US.[2]

Labeling Protocol (The "Two-Person" Rule)

To ensure self-validating safety, implement a two-person check for waste labels.

  • Field 1: Full Chemical Name: Write "this compound."[2] Never use abbreviations (e.g., "d-Tyr-NH2") on waste tags.[2][3]

  • Field 2: Hazards: Check "Irritant" and "Toxic."[2]

Storage Requirements
  • Cap Management: Keep containers closed at all times except when adding waste. (This is the #1 citation during EPA inspections).[2]

  • Secondary Containment: Store liquid waste carboys in a secondary tray capable of holding 110% of the container's volume.

Part 5: Emergency Spillage Protocol

In the event of a powder spill of this compound:

  • PPE: Don Nitrile gloves, safety goggles, and an N95 dust mask (to prevent inhalation of the irritant powder).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[2]

  • Cleanup: Scoop up the damp solid and place it into the Solid Waste container.[2]

  • Decontamination: Wipe the surface with 70% Ethanol or soap and water.[2] Place these wipes in the solid waste container as well.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press.[2]

  • US Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Generators: Managing Your Waste.

  • PubChem. (2024).[2] this compound Compound Summary (CID 71098 - Proxy D-Tyrosine Data).[2][3] National Library of Medicine.[2]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.